Mito-Rh-S
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C40H39ClN2O5S |
|---|---|
Molecular Weight |
695.3 g/mol |
IUPAC Name |
2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid hypochlorite |
InChI |
InChI=1S/C40H38N2O4S.ClO/c1-5-41(6-2)27-19-20-30-35(23-27)46-39-25(13-12-16-31(39)38(30)28-14-8-9-15-29(28)40(43)44)21-26-22-37-33(24-34(26)45-4)42(7-3)32-17-10-11-18-36(32)47-37;1-2/h8-11,14-15,17-24H,5-7,12-13,16H2,1-4H3;/q;-1/p+1/b25-21+; |
InChI Key |
HVOXTRZXBRINFM-JMFMGIQESA-O |
Isomeric SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)/C=C/4\CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Canonical SMILES |
CCN1C2=CC=CC=C2SC3=C1C=C(C(=C3)C=C4CCCC5=C(C6=C(C=C(C=C6)N(CC)CC)[O+]=C45)C7=CC=CC=C7C(=O)O)OC.[O-]Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Mitochondria-Targeted Compounds in Cellular Analysis and Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a detailed overview of two distinct mitochondria-targeted compounds: Mito-Rh-S, a fluorescent probe for cellular imaging, and 20(S)-ginsenoside Rh2, a potential anti-cancer therapeutic. While both compounds interact with mitochondria, their mechanisms of action and applications differ significantly. This document will first elucidate the function of this compound as a ratiometric fluorescent probe for detecting mitochondrial hypochlorous acid (HClO) during ferroptosis. Subsequently, it will delve into the mechanism of action of 20(S)-ginsenoside Rh2, a compound that induces mitochondria-dependent apoptosis in cancer cells. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of these tools and therapeutic strategies targeting mitochondria.
Part 1: this compound - A Ratiometric Near-Infrared Fluorescent Probe
This compound is not a therapeutic agent but a sophisticated analytical tool. It is a ratiometric, near-infrared (NIR) fluorescent probe designed for the specific detection of hypochlorous acid (HClO) within mitochondria.[1] Its primary application is in studying cellular processes like ferroptosis, a form of programmed cell death, particularly in hepatocellular carcinoma.[1]
Mechanism of Action as a Fluorescent Probe
The functionality of this compound as a probe is based on its chemical structure, which allows it to selectively accumulate in mitochondria and exhibit a distinct fluorescence response upon reacting with HClO. The key features of its mechanism include:
-
Mitochondrial Targeting: The this compound molecule contains a lipophilic cation moiety, likely a triphenylphosphonium group, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.
-
Ratiometric Detection: this compound is a ratiometric probe, meaning it exhibits a shift in its fluorescence emission wavelength upon binding to its target, HClO.[1] This allows for a more accurate and quantitative measurement of HClO levels, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in probe concentration, excitation intensity, and environmental factors.
-
Reaction with HClO: The probe is designed with a specific reactive site that undergoes a chemical transformation in the presence of HClO. This reaction alters the electronic properties of the fluorophore, leading to the observed ratiometric shift in its fluorescence emission.
-
Near-Infrared (NIR) Emission: Operating in the NIR spectrum provides significant advantages for biological imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.
Experimental Protocol: Detection of Mitochondrial HClO in HepG2 Cells
The following is a generalized protocol based on the described application of this compound in studying ferroptosis in HepG2 cells.[1]
1. Cell Culture and Treatment:
- HepG2 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
- To induce ferroptosis and generate mitochondrial HClO, cells are treated with an inducing agent such as erastin or a combination of Fe²⁺ and a suitable ionophore.
2. Staining with this compound:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution in cell culture media to the final working concentration.
- Remove the culture medium from the cells and wash with PBS.
- Incubate the cells with the this compound working solution for the recommended time and temperature to allow for mitochondrial accumulation.
3. Fluorescence Imaging:
- After incubation, wash the cells with PBS to remove excess probe.
- Image the cells using a confocal fluorescence microscope equipped with appropriate lasers and detectors for near-infrared imaging.
- Capture images at the two distinct emission wavelengths of the probe (the specific wavelengths would be provided in the manufacturer's technical data sheet).
4. Data Analysis:
- Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each cell or region of interest.
- An increase in this ratio indicates an elevation in mitochondrial HClO levels.
Visualization of Experimental Workflow
Caption: Experimental workflow for detecting mitochondrial HClO using this compound.
Part 2: 20(S)-Ginsenoside Rh2 - A Mitochondria-Targeting Anti-Cancer Agent
In contrast to this compound, 20(S)-ginsenoside Rh2 is a bioactive compound isolated from Panax ginseng that has demonstrated anti-cancer properties by inducing mitochondria-dependent apoptosis.[2] It serves as an excellent example of a therapeutic agent that targets mitochondria to elicit a specific cellular response.
Mechanism of Action in Cancer Therapy
20(S)-ginsenoside Rh2 induces apoptosis in cancer cells, such as acute lymphoblastic leukemia (ALL) cells, through the intrinsic mitochondrial pathway. This process involves a cascade of molecular events centered around the mitochondria.
Key Steps in the Mechanism of Action:
-
Induction of Mitochondrial Reactive Oxygen Species (ROS): 20(S)-ginsenoside Rh2 treatment leads to an increase in the generation of mitochondrial ROS. ROS are highly reactive molecules that can cause oxidative damage to cellular components.
-
Disruption of Mitochondrial Membrane Potential (MMP): The accumulation of mitochondrial ROS leads to a loss of the mitochondrial membrane potential. This is a critical event in the initiation of apoptosis.
-
Release of Cytochrome c: The loss of MMP results in the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.
-
Activation of Caspase Cascade: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.
-
Induction of Autophagy: 20(S)-ginsenoside Rh2 also induces autophagy. However, in this context, autophagy appears to be a protective mechanism for the cancer cells, and inhibition of autophagy potentiates the apoptotic effects of 20(S)-ginsenoside Rh2.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Viability | ALL cell lines | Increasing concentrations of 20(S)-GRh2 for 24h | Significant dose-dependent reduction in viability | |
| Mitochondrial Membrane Potential | Reh and Jurkat cells | 20(S)-GRh2 | Shift from orange-red to green fluorescence with JC-1 stain, indicating loss of MMP | |
| Protein Expression | Reh cells | 20(S)-GRh2 | Upregulation of cytochrome c, cleaved caspase-9, and cleaved caspase-3 |
Experimental Protocol: Assessment of Mitochondria-Dependent Apoptosis
The following protocol outlines the key experiments used to elucidate the mechanism of action of 20(S)-ginsenoside Rh2.
1. Cell Viability Assay (CCK-8):
- Seed ALL cells in 96-well plates.
- Treat cells with various concentrations of 20(S)-ginsenoside Rh2 for 24 hours.
- Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate.
- Measure the absorbance at 450 nm using a microplate reader to determine cell viability.
2. Measurement of Mitochondrial Membrane Potential (JC-1 Assay):
- Treat cells with 20(S)-ginsenoside Rh2.
- Incubate the cells with JC-1 staining solution.
- Analyze the cells using a fluorescence microscope or flow cytometer. A shift from red to green fluorescence indicates a decrease in MMP.
3. Western Blot Analysis of Apoptotic Proteins:
- Treat cells with 20(S)-ginsenoside Rh2 and lyse the cells to extract total protein.
- Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against cytochrome c, caspase-9, cleaved caspase-9, caspase-3, and cleaved caspase-3.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Visualization of Signaling Pathway
Caption: Signaling pathway of 20(S)-ginsenoside Rh2-induced apoptosis.
Conclusion
This technical guide has detailed the distinct roles and mechanisms of two mitochondria-targeted compounds. This compound is a valuable tool for researchers studying mitochondrial function and specific cellular events like ferroptosis through fluorescent imaging. In contrast, 20(S)-ginsenoside Rh2 represents a class of therapeutic agents that exploit the central role of mitochondria in apoptosis to selectively eliminate cancer cells. A thorough understanding of these different modalities is crucial for advancing both basic research and the development of novel anti-cancer therapies.
References
Understanding Ferroptosis with Mito-Rh-S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mito-Rh-S, a ratiometric near-infrared fluorescent probe, and its application in the study of ferroptosis. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data, and visualize the associated signaling pathways and experimental workflows.
Introduction to Ferroptosis and the Role of Mitochondria
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Unlike apoptosis, it does not involve caspase activation.[2] Mitochondria, the primary sites of cellular respiration, play a crucial, though debated, role in ferroptosis.[3] They are central to cellular metabolism and can be a significant source of reactive oxygen species (ROS), which are key drivers of lipid peroxidation.[4] One such ROS implicated in mitochondrial dysfunction and ferroptosis is hypochlorous acid (HClO).[5]
This compound: A Novel Probe for Mitochondrial HClO in Ferroptosis
This compound is a ratiometric near-infrared (NIR) fluorescent probe specifically designed to detect fluctuations in mitochondrial HClO levels. Its unique properties make it a valuable tool for studying the role of mitochondrial oxidative stress during ferroptosis.
Mechanism of Action: this compound operates on a Photoinduced Electron Transfer (PET) sensing mechanism. In the absence of HClO, the probe exhibits low fluorescence. Upon reaction with HClO, the PET process is inhibited, leading to a significant increase in fluorescence intensity and a large emission shift of 115 nm. This ratiometric detection allows for a more accurate and quantitative measurement of HClO levels, minimizing the influence of environmental factors. The probe boasts an ultrafast response rate of just 2 seconds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its application in detecting ferroptosis-induced mitochondrial HClO.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength | 550 nm | |
| Emission Wavelength (Free) | 585 nm | |
| Emission Wavelength (+ HClO) | 700 nm | |
| Emission Shift | 115 nm | |
| Response Time | 2 seconds |
Table 2: Experimental Conditions for Inducing and Detecting Ferroptosis with this compound in HepG2 Cells
| Condition | Reagent | Concentration | Incubation Time | Observed Effect | Reference |
| Ferroptosis Induction | Erastin | 10 µM | 12 hours | Increased mitochondrial HClO | |
| Ferroptosis Induction | Fe²⁺ (as FeCl₂) | 100 µM | 12 hours | Increased mitochondrial HClO | |
| Probe Loading | This compound | 5 µM | 30 minutes | Optimal staining for imaging |
Experimental Protocols
This section provides detailed methodologies for utilizing this compound to monitor mitochondrial HClO during ferroptosis.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatocellular carcinoma) cells are a suitable model.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Ferroptosis Induction:
-
Erastin-induced: Treat cells with 10 µM erastin for 12 hours.
-
Iron-induced: Treat cells with 100 µM FeCl₂ for 12 hours.
-
This compound Staining and Imaging
-
Probe Preparation: Prepare a 1 mM stock solution of this compound in DMSO.
-
Cell Staining:
-
After inducing ferroptosis, remove the culture medium.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add serum-free medium containing 5 µM this compound.
-
Incubate for 30 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with PBS.
-
Add fresh culture medium to the cells.
-
Image the cells using a confocal fluorescence microscope.
-
Excitation: 550 nm.
-
Emission Channels:
-
Channel 1 (Green/Yellow): 570-620 nm (for the free probe).
-
Channel 2 (Red/NIR): 680-750 nm (for the HClO-bound probe).
-
-
-
Ratiometric Analysis: The ratio of the fluorescence intensity from Channel 2 to Channel 1 (I₇₀₀/I₅₈₅) is calculated to represent the relative mitochondrial HClO concentration.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways in ferroptosis and the experimental workflow for using this compound.
Signaling Pathway of Ferroptosis Induction and HClO Production
Caption: Ferroptosis signaling cascade leading to mitochondrial HClO production.
Experimental Workflow for this compound Application
Caption: Step-by-step workflow for monitoring ferroptosis with this compound.
Conclusion
This compound emerges as a powerful and sensitive tool for investigating the role of mitochondrial hypochlorous acid in ferroptosis. Its ratiometric and near-infrared properties allow for precise and dynamic monitoring of mitochondrial oxidative stress. The protocols and data presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies, paving the way for a deeper understanding of ferroptosis and the development of novel therapeutic strategies targeting this cell death pathway.
References
- 1. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Oxytosis to Ferroptosis: 10 Years of Research on Oxidative Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Mitochondria in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the contribution of mitochondrial glutathione to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ratiometric Near-Infrared Fluorescent Probe Monitors Ferroptosis in HCC Cells by Imaging HClO in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Hypochlorous Acid in Mitochondrial Dysfunction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hypochlorous acid (HOCl), a potent oxidant produced by the innate immune system, plays a critical role in host defense. However, its indiscriminate reactivity makes it a significant contributor to tissue damage in a variety of inflammatory diseases. Mitochondria, the central hubs of cellular metabolism and apoptosis, are a primary target of HOCl-mediated damage. This technical guide provides an in-depth examination of the mechanisms by which HOCl induces mitochondrial dysfunction. We will detail the molecular targets of HOCl within mitochondria, its role in triggering the mitochondrial permeability transition (MPT), and the subsequent activation of apoptotic pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and presents visual diagrams of the core signaling pathways and experimental workflows.
Introduction: The Double-Edged Sword of Hypochlorous Acid
Hypochlorous acid (HOCl) is a powerful reactive chlorine species generated by the enzyme myeloperoxidase (MPO), which is abundantly expressed in neutrophils and other phagocytic cells.[1] During the inflammatory response, MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to produce HOCl as a key component of the host's antimicrobial defense system.[2] While essential for killing pathogens, the overproduction or misplaced generation of HOCl during chronic inflammation leads to significant collateral damage to host tissues.[3] This damage is implicated in the pathophysiology of numerous diseases, including atherosclerosis, liver cirrhosis, neurodegenerative disorders, and rheumatoid arthritis.[1]
Mitochondria are particularly vulnerable to HOCl's oxidative power. Due to their central role in ATP production, redox signaling, and programmed cell death, damage to these organelles has profound consequences for cell fate. This guide will explore the molecular interactions between HOCl and mitochondrial components, leading to a cascade of events that culminates in mitochondrial dysfunction and cell death.
The Central Mechanism: HOCl and the Mitochondrial Permeability Transition
The primary mechanism by which HOCl initiates mitochondrial catastrophe is through the induction of the Mitochondrial Permeability Transition (MPT). The MPT is characterized by a sudden increase in the permeability of the inner mitochondrial membrane to solutes up to 1.5 kDa.[4] This is caused by the opening of a high-conductance channel known as the mitochondrial permeability transition pore (mPTP).
HOCl triggers the opening of the mPTP, leading to a series of debilitating consequences for the organelle:
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): The influx of protons and other ions through the open pore dissipates the electrochemical gradient across the inner membrane, a critical requirement for ATP synthesis.
-
Mitochondrial Swelling: The unregulated entry of solutes and water into the mitochondrial matrix causes osmotic swelling, leading to the physical rupture of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: The rupture of the outer membrane allows for the release of proteins sequestered in the intermembrane space, most notably cytochrome c, Apoptosis-Inducing Factor (AIF), and endonuclease G (EndoG).
Crucially, the effects of HOCl on mitochondrial swelling and the collapse of the membrane potential can be inhibited by Cyclosporin A (CsA), a classical inhibitor of the mPTP. This provides strong evidence that the mPTP is the central mediator of HOCl-induced mitochondrial damage.
Molecular Targets of HOCl in Mitochondria
HOCl is highly reactive and targets a broad range of biological molecules. Within the mitochondrion, its primary targets are proteins and lipids.
-
Protein Thiol Modifications: Proteins are major targets due to the high reactivity of HOCl with several amino acid side chains. Cysteine and methionine residues, containing sulfur atoms, are particularly susceptible to oxidation. This can lead to the inactivation of critical mitochondrial enzymes.
-
ATP Synthase: HOCl directly inhibits the F1 subunit of ATP synthase, impairing its ability to produce ATP and contributing to the rapid depletion of cellular energy stores.
-
Adenine Nucleotide Translocase (ANT): As a core component of the mPTP, the ANT is a key target. Oxidative modification of ANT by molecules like HOCl is believed to be a key step in promoting the open conformation of the pore.
-
Other Enzymes: HOCl has been shown to inactivate numerous thiol-dependent enzymes, disrupting metabolic pathways and antioxidant defenses.
-
-
Lipid Peroxidation: HOCl reacts with the double bonds of unsaturated fatty acids in the mitochondrial membranes, leading to the formation of chlorohydrins and contributing to the loss of membrane integrity.
Downstream Consequences: Apoptosis and Cell Death
The release of cytochrome c from mitochondria into the cytosol initiates the intrinsic pathway of apoptosis. Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
HOCl-induced apoptosis can be either caspase-dependent or caspase-independent.
-
Caspase-Dependent Pathway: At lower concentrations, HOCl induces a classic apoptotic phenotype characterized by caspase activation, chromatin condensation, and cell shrinkage.
-
Caspase-Independent Pathway: HOCl can also induce cell death through the release and nuclear translocation of AIF and EndoG, which mediate large-scale DNA fragmentation without the involvement of caspases. Interestingly, HOCl itself can directly inactivate caspases, suggesting that at higher concentrations or under certain conditions, the caspase-independent pathway may predominate.
The dose of HOCl is a critical determinant of the mode of cell death. Lower concentrations tend to induce apoptosis or transient growth arrest, while higher concentrations lead to rapid, uncontrolled cell death via necrosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of HOCl on mitochondrial and cellular parameters.
Table 1: Effect of HOCl on Mitochondrial Function
| Parameter | Model System | HOCl Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mitochondrial Swelling | Isolated Rat Liver Mitochondria | Induces swelling | Inhibited by Cyclosporin A | |
| Membrane Potential (ΔΨm) | Isolated Rat Liver Mitochondria | 50-300 µM | Dose-dependent decrease in ΔΨm | N/A |
| ATP Levels | SW1353 Chondrocytic Cells | < 30 µM | Rapid depletion of intracellular ATP | |
| Ca²⁺-ATPase Activity | Sarcoplasmic Reticulum | 170 µM | 50% inhibition of activity (IC₅₀) |
| Enzyme Activity | Human Red Blood Cells | 0.05 - 2.5 mM | Decreased activities of major antioxidant and glycolytic enzymes | |
Table 2: HOCl Concentration and Cellular Outcomes
| Cellular Outcome | Model System | HOCl Concentration | Notes | Reference |
|---|---|---|---|---|
| Apoptosis Initiation | Human Endothelial Cells | 20-40 nmol / 1.2x10⁵ cells | Induces caspase activation | N/A |
| Growth Arrest | Human Endothelial Cells | 5 nmol / 1.2x10⁵ cells | Transient growth arrest without cell death | N/A |
| Necrosis | Human Endothelial Cells | 50 nmol / 1.2x10⁵ cells | Extensive necrosis with no detectable caspase activation | N/A |
Visualizations: Pathways and Workflows
Signaling Pathway of HOCl-Induced Mitochondrial Dysfunction
References
- 1. Hypochlorous acid-mediated mitochondrial dysfunction and apoptosis in human hepatoma HepG2 and human fetal liver cells: role of mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypochlorous Acid Chemistry in Mammalian Cells—Influence on Infection and Role in Various Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Simultaneous Acquisition of Mitochondrial Calcium Retention Capacity and Swelling to Measure Permeability Transition Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mito-Rh-S for Studying Mitochondrial Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mito-Rh-S, a novel ratiometric, near-infrared fluorescent probe designed for the specific detection of mitochondrial hypochlorous acid (HClO), a key reactive oxygen species (ROS). This document details the probe's mechanism of action, quantitative characteristics, and detailed protocols for its application in cellular studies, particularly in the context of ferroptosis.
Introduction to this compound
This compound is a specialized fluorescent probe developed for the real-time and ratiometric detection of hypochlorous acid within the mitochondria of living cells.[1][2] As a member of the rhodamine family of dyes, it exhibits favorable photophysical properties, including a large emission shift and high signal-to-noise ratio, making it a powerful tool for investigating the role of mitochondrial HClO in various physiological and pathological processes.[1] Notably, this compound has been successfully employed to monitor fluctuations in mitochondrial HClO levels during ferroptosis, a form of iron-dependent regulated cell death, in hepatocellular carcinoma (HCC) cells.[1][2]
Core Principles and Mechanism of Action
This compound is engineered with a mitochondria-targeting moiety, ensuring its accumulation within this organelle. Its detection of HClO is based on a specific chemical reaction that elicits a ratiometric change in its fluorescence emission. The probe contains a recognition site that selectively reacts with HClO. This reaction induces a significant shift in the probe's fluorescence emission spectrum, allowing for a ratiometric analysis that minimizes the influence of environmental factors and probe concentration.
The underlying sensing mechanism is based on the Photoinduced Electron Transfer (PET) process. In its native state, the probe exhibits fluorescence at a longer wavelength. Upon reaction with HClO, the PET process is altered, leading to a significant increase in fluorescence intensity at a shorter wavelength, resulting in a large emission shift of approximately 115 nm. This ratiometric response provides a robust and reliable method for quantifying changes in mitochondrial HClO levels.
Quantitative Data for this compound
The photophysical and performance characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| Specificity | High selectivity for HClO over other ROS/RNS | |
| Response Rate | Ultrafast (within 2 seconds) | |
| Emission Shift | ~115 nm | |
| Excitation Wavelength | Not explicitly stated in the provided abstracts | |
| Emission Wavelengths | Ratiometric shift upon reaction with HClO | |
| Signal-to-Noise Ratio | High | |
| Cell Permeability | Yes | |
| Mitochondrial Targeting | Yes |
Experimental Protocols
The following are detailed methodologies for the application of this compound in key cellular experiments.
Live-Cell Fluorescence Microscopy
This protocol outlines the steps for imaging mitochondrial HClO in living cells using fluorescence microscopy.
Materials:
-
This compound probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging chamber or dish
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a live-cell imaging dish or chamber and culture under standard conditions until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. The final working concentration should be optimized for the specific cell type and experimental conditions, typically in the low micromolar range.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed culture medium containing the desired final concentration of this compound to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells twice with pre-warmed PBS or culture medium to remove any excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate excitation and emission filters to capture both fluorescence channels for ratiometric analysis.
-
Flow Cytometry Analysis
This protocol describes the use of this compound to quantify mitochondrial HClO levels in a cell population via flow cytometry.
Materials:
-
This compound probe
-
DMSO
-
Cell culture medium
-
PBS
-
FACS buffer (e.g., PBS with 1-2% FBS)
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Cell Preparation: Culture cells in suspension or detach adherent cells using a gentle, non-enzymatic method.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed culture medium to the desired working concentration.
-
Cell Staining:
-
Resuspend the cells in the pre-warmed medium containing this compound.
-
Incubate the cells at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Centrifuge the cells to pellet them.
-
Resuspend the cell pellet in fresh, pre-warmed FACS buffer.
-
Repeat the wash step twice to ensure complete removal of the unbound probe.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in an appropriate volume of FACS buffer.
-
Analyze the cells on a flow cytometer, collecting data from the two emission channels corresponding to the ratiometric shift of this compound upon reaction with HClO.
-
Use appropriate gating strategies to analyze the desired cell population and calculate the ratio of fluorescence intensities.
-
Signaling Pathways and Visualizations
Mitochondrial HClO is implicated in several important cellular signaling pathways, particularly those related to oxidative stress, apoptosis, and ferroptosis.
HClO-Induced Apoptosis Signaling Pathway
Hypochlorous acid can induce apoptosis through a Bax-dependent mitochondrial permeability transition. This leads to the release of pro-apoptotic factors from the mitochondria, ultimately resulting in cell death through pathways involving AIF and EndoG, which can be independent of caspase activation.
Caption: HClO-induced caspase-independent apoptosis pathway.
Role of Mitochondrial HClO in Ferroptosis
Recent studies have highlighted the involvement of mitochondrial HClO in the process of ferroptosis. Ferroptosis is characterized by iron-dependent lipid peroxidation. The accumulation of mitochondrial HClO during ferroptosis suggests its role as a potential mediator or biomarker of this cell death pathway.
Caption: Proposed role of mitochondrial HClO in ferroptosis.
Experimental Workflow for this compound Application
The following diagram illustrates the general workflow for utilizing this compound in cellular imaging experiments.
Caption: General experimental workflow for using this compound.
Conclusion
This compound represents a significant advancement in the specific detection of mitochondrial hypochlorous acid. Its ratiometric and near-infrared properties, coupled with its high sensitivity and rapid response, make it an invaluable tool for researchers investigating the intricate roles of mitochondrial ROS in cellular signaling, particularly in the context of ferroptosis and other disease models. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful application of this compound in a wide range of research settings.
References
A Technical Guide to Near-Infrared Fluorescent Probes for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent probes are powerful tools for real-time cellular imaging, offering significant advantages over traditional visible light fluorophores. Operating within the NIR window (typically 650-900 nm), these probes minimize background autofluorescence from biological samples, reduce light scattering, and allow for deeper tissue penetration, making them ideal for both in vitro and in vivo studies.[1][2] Their versatility enables the visualization of specific cellular components, the monitoring of dynamic biological processes, and the detection of various analytes with high sensitivity and specificity. This guide provides an in-depth overview of NIR fluorescent probes, their photophysical properties, experimental protocols for their use in cellular imaging, and illustrations of their application in elucidating complex biological pathways.
Core Principles of NIR Fluorescent Probes
The utility of a fluorescent probe is largely determined by its photophysical properties. For NIR probes, key parameters include the absorption and emission maxima (λ_abs and λ_em), the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), and the Stokes shift. A large Stokes shift, the difference between the absorption and emission maxima, is particularly desirable as it minimizes self-quenching and improves the signal-to-noise ratio.
Mechanisms of Action
NIR fluorescent probes are often designed as "smart" probes that exhibit a change in their fluorescence upon interaction with a specific target. Common activation mechanisms include:
-
Enzyme-activated probes: These probes are initially non-fluorescent or "quenched." Upon cleavage by a specific enzyme, a conformational change or the release of the fluorophore results in a "turn-on" fluorescence signal. This strategy is widely used to image the activity of enzymes implicated in various diseases, including cancer.
-
Reaction-based probes: These probes are designed to react with specific analytes, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), or metal ions. The chemical reaction triggers a change in the electronic properties of the fluorophore, leading to a detectable change in fluorescence.
-
Environment-sensitive probes: The fluorescence of these probes is sensitive to changes in the local microenvironment, such as pH, polarity, or viscosity. This allows for the imaging of dynamic changes within cellular organelles.
Quantitative Data of Common NIR Fluorescent Probes
The selection of an appropriate NIR probe is critical for successful cellular imaging. The following table summarizes the key photophysical properties of several commonly used NIR fluorescent dyes.
| Fluorophore | Absorption Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Cyanine Dyes | |||||
| Cy5 | ~649 | ~670 | ~250,000 | ~0.28 | ~21 |
| Cy5.5 | ~675 | ~694 | ~250,000 | ~0.23 | ~19 |
| Cy7 | ~743 | ~767 | ~250,000 | ~0.12 | ~24 |
| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 |
| IRDye® 800CW | ~774 | ~789 | ~240,000 | ~0.07 | ~15 |
| MitoTracker® Deep Red FM | ~644 | ~665 | Not Reported | Not Reported | ~21 |
Note: Photophysical properties can vary depending on the solvent and local environment.
Experimental Protocols for Cellular Imaging with NIR Probes
General Protocol for Live-Cell Staining and Imaging
This protocol provides a general guideline for staining live cells with a NIR fluorescent probe. Optimization of probe concentration and incubation time is recommended for each specific cell type and probe.
Materials:
-
NIR fluorescent probe stock solution (typically in DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope equipped with appropriate NIR laser lines and emission filters
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Probe Preparation: Prepare a working solution of the NIR probe by diluting the stock solution in pre-warmed, serum-free cell culture medium to the final desired concentration (typically 1-10 µM).
-
Cell Staining:
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.[3]
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Image the cells immediately using a fluorescence microscope.
-
Acquire images in the NIR channel and a brightfield or DIC channel for morphological reference.
-
Protocol for Staining Mitochondria in Live Cells with a NIR Probe
This protocol is specifically for staining mitochondria using a commercially available NIR mitochondrial probe, such as MitoTracker® Deep Red FM or a similar dye.
Materials:
-
NIR mitochondrial probe (e.g., Cell Navigator™ Mitochondrion Staining Kit NIR Fluorescence)
-
Live Cell Staining Buffer
-
Adherent or suspension cells
-
Fluorescence microscope with a Cy5 filter set (or equivalent for the specific probe)
Procedure for Adherent Cells:
-
Cell Plating: Grow cells on glass-bottom dishes or coverslips.
-
Working Solution Preparation: Prepare the Mitolite™ NIR working solution by diluting the stock solution in the provided Live Cell Staining Buffer.
-
Staining:
-
When cells reach the desired confluency, add an equal volume of the working solution to the culture medium.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Washing and Imaging:
-
Replace the staining solution with a suitable buffer (e.g., Hanks and 20 mM Hepes buffer).
-
Observe the cells using a fluorescence microscope with the appropriate filter set (e.g., Ex/Em = 660/693 nm for the Cell Navigator™ kit).
-
Procedure for Suspension Cells:
-
Cell Preparation: Centrifuge the cells to obtain a pellet and resuspend them in pre-warmed growth medium.
-
Staining: Add an equal volume of the Mitolite™ NIR working solution to the cell suspension.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator.
-
Washing and Imaging:
-
Replace the staining solution with a suitable buffer.
-
Observe the cells using a fluorescence microscope.
-
Visualizing Biological Processes with NIR Probes
Graphviz diagrams are used below to illustrate key concepts and workflows related to the application of NIR fluorescent probes in cellular imaging.
Signaling Pathway of an Enzyme-Activated NIR Probe
Caption: Enzyme-activated NIR probe mechanism.
General Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with NIR probes.
Logical Relationship: Probe Design for Specificity
Caption: Probe design for targeted cellular imaging.
Conclusion
NIR fluorescent probes represent a rapidly evolving and indispensable technology in cellular and molecular imaging. Their unique photophysical properties overcome many limitations of conventional fluorophores, enabling high-contrast imaging in complex biological systems. The continued development of novel NIR probes with improved brightness, photostability, and targeting specificity will undoubtedly expand their applications in basic research, disease diagnosis, and drug discovery. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of NIR fluorescent probes in your research endeavors.
References
A Technical Guide to Mito-Rh-S: A Ratiometric Near-Infrared Fluorescent Probe for Mitochondrial Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mito-Rh-S, a novel ratiometric near-infrared (NIR) fluorescent probe. This document details its chemical structure, synthesis, and mechanism of action. It is designed to equip researchers with the necessary information to effectively utilize this tool for investigating the role of mitochondrial hypochlorous acid (HClO) in cellular processes, particularly ferroptosis.
Core Concepts: Chemical Structure and Properties
This compound is a specialized fluorescent probe designed for the sensitive and ratiometric detection of hypochlorous acid within the mitochondria of living cells. Its chemical structure is centered around a rhodamine-based fluorophore, which is chemically modified to include a mitochondria-targeting moiety and a recognition site for HClO.
Chemical Identity:
| Property | Value |
| Molecular Formula | C₄₀H₃₉ClN₂O₅S |
| Molecular Weight | 695.27 g/mol |
| IUPAC Name | 2-[(4E)-6-(diethylamino)-4-[(10-ethyl-2-methoxyphenothiazin-3-yl)methylidene]-2,3-dihydro-1H-xanthen-10-ium-9-yl]benzoic acid;hypochlorite |
| Synonyms | HY-D2312, CS-1048367 |
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of a rhodamine-based platform, followed by the introduction of a mitochondria-targeting group and a hypochlorous acid-reactive moiety. While the precise, step-by-step synthesis protocol is detailed in the primary literature by Zhao et al., the general strategy involves the condensation of a rhodamine derivative with a phenothiazine aldehyde, followed by quaternization to introduce the mitochondria-targeting triphenylphosphonium cation.
Mechanism of Action: Detecting Mitochondrial HClO
This compound functions as a "turn-on" ratiometric fluorescent probe. In its native state, the probe exhibits low fluorescence in the near-infrared spectrum. The sensing mechanism relies on the specific and rapid oxidation of the sulfur atom within the phenothiazine moiety by hypochlorous acid. This oxidation event disrupts the photoinduced electron transfer (PET) process that quenches the fluorescence of the rhodamine core, leading to a significant enhancement of its fluorescence emission.
This reaction results in a distinct ratiometric shift in the probe's fluorescence, with a large emission shift of approximately 115 nm and an ultra-fast response time of about 2 seconds, allowing for real-time imaging of mitochondrial HClO dynamics.[1]
Caption: Reaction mechanism of this compound with hypochlorous acid.
Photophysical and Performance Data
The performance of this compound as a fluorescent probe is characterized by its excellent photophysical properties, high sensitivity, and selectivity.
| Parameter | Value | Reference |
| Excitation Wavelength (max) | ~650 nm | [1] |
| Emission Wavelength (max, before HClO) | ~670 nm | [1] |
| Emission Wavelength (max, after HClO) | ~785 nm | [1] |
| Emission Shift | ~115 nm | [1] |
| Response Time | ~2 seconds | |
| Detection Limit | Nanomolar range | |
| Quantum Yield (Φ) | Varies with environment | |
| Molar Extinction Coefficient (ε) | Varies with environment |
Experimental Protocol: Imaging Mitochondrial HClO in Ferroptosis
The following protocol provides a general guideline for using this compound to visualize mitochondrial HClO in cultured cells undergoing ferroptosis. This protocol can be adapted for various cell lines and experimental setups.
Materials
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Ferroptosis inducer (e.g., Erastin or RSL3)
-
Confocal microscope with NIR imaging capabilities
-
Cell culture plates or dishes
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HepG2) onto a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Induction of Ferroptosis: Treat the cells with a ferroptosis-inducing agent (e.g., Erastin or RSL3) at a predetermined concentration and for a specific duration to induce mitochondrial HClO production. A control group without the inducer should be maintained.
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in a serum-free cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash them once with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or PBS to the cells.
-
Immediately image the cells using a confocal microscope equipped with a NIR laser for excitation (e.g., 633 nm or 640 nm).
-
Capture fluorescence emission in two separate channels corresponding to the unreacted and reacted forms of the probe (e.g., Channel 1: 660-700 nm; Channel 2: 750-800 nm).
-
Acquire images from both the control and ferroptosis-induced groups.
-
Data Analysis
The ratiometric analysis involves calculating the ratio of the fluorescence intensities from the two emission channels (Channel 2 / Channel 1). An increase in this ratio indicates an elevation in mitochondrial HClO levels.
Caption: Experimental workflow for imaging mitochondrial HClO.
Applications in Research and Drug Development
This compound is a powerful tool for investigating cellular processes involving oxidative stress and mitochondrial dysfunction. Its primary applications include:
-
Studying Ferroptosis: Elucidating the role of mitochondrial HClO in the initiation and progression of ferroptosis.
-
Drug Screening: Screening for compounds that modulate mitochondrial HClO production or protect against ferroptotic cell death.
-
Disease Research: Investigating the involvement of mitochondrial oxidative stress in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Conclusion
This compound represents a significant advancement in the field of fluorescent probes for cellular imaging. Its near-infrared properties, ratiometric response, high sensitivity, and specific mitochondrial targeting make it an invaluable tool for researchers and scientists in both academic and industrial settings. This guide provides the foundational knowledge to effectively implement this compound in experimental workflows to explore the intricate roles of mitochondrial hypochlorous acid in health and disease.
References
Technical Guide: Mito-Rh-S, a Ratiometric Near-Infrared Fluorescent Probe for Mitochondrial Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Rh-S is a specialized, ratiometric, near-infrared (NIR) fluorescent probe designed for the detection of hypochlorous acid (HClO) within the mitochondria of living cells. Its primary application lies in monitoring fluctuations of mitochondrial HClO levels, particularly in the context of ferroptosis, a form of iron-dependent regulated cell death. The probe is characterized by a rapid response time and a significant shift in its emission spectrum upon reaction with HClO, making it a valuable tool for studying cellular oxidative stress and its role in various pathological conditions, including hepatocellular carcinoma.[1][2]
This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailed experimental protocols for its use, and a description of the signaling pathway it helps to elucidate.
Core Photophysical Properties
This compound is designed to exhibit a ratiometric change in its fluorescence upon reaction with HClO. This means that as the fluorescence intensity at one wavelength decreases, the intensity at another wavelength increases, allowing for a more quantitative and reliable measurement that is less susceptible to variations in probe concentration or excitation intensity. The probe is built upon a rhodamine scaffold, a class of highly fluorescent and photostable dyes. The targeting of this compound to the mitochondria is achieved through the incorporation of a lipophilic cation, such as triphenylphosphonium, which accumulates in the mitochondrial matrix due to the negative mitochondrial membrane potential.
While the full detailed photophysical data is available in the primary publication by Zhao et al. (2024), this guide summarizes the key reported characteristics.
Table 1: Summary of this compound Photophysical Data
| Property | Value | Reference |
| Excitation Wavelength (λex) | Near-Infrared | [1][2] |
| Emission Wavelength (λem) Shift | 115 nm | [1] |
| Response Time | ~2 seconds | |
| Analyte | Hypochlorous Acid (HClO) | |
| Localization | Mitochondria | |
| Quantum Yield (ΦF) | Data not publicly available | |
| Fluorescence Lifetime (τ) | Data not publicly available |
Experimental Protocols
The following are detailed methodologies for key experiments involving the characterization and application of mitochondrial fluorescent probes like this compound.
Spectroscopic Analysis of this compound
Objective: To determine the absorption and fluorescence emission spectra of this compound in the absence and presence of HClO.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium hypochlorite (NaClO) solution (as a source of HClO)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in PBS.
-
Absorption Spectrum:
-
Record the absorption spectrum of the this compound solution from 400 nm to 800 nm using the spectrophotometer.
-
Add a controlled amount of NaClO solution to the cuvette to generate HClO and immediately record the absorption spectrum again. Repeat with increasing concentrations of HClO to observe spectral changes.
-
-
Fluorescence Emission Spectrum:
-
Using the fluorometer, excite the this compound solution at its absorption maximum and record the emission spectrum.
-
Add a controlled amount of NaClO solution and immediately record the emission spectrum. Observe the ratiometric shift in fluorescence.
-
Determine the excitation and emission maxima for both the free probe and the HClO-reacted product.
-
Cell Culture and Staining
Objective: To label the mitochondria of live cells with this compound for imaging.
Materials:
-
Hepatocellular carcinoma (HCC) cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Confocal imaging dishes or plates
-
Ferroptosis inducers (e.g., erastin, Fe²⁺)
-
Ferroptosis inhibitor (e.g., ferrostatin-1)
Procedure:
-
Seed the HepG2 cells onto confocal imaging dishes and culture until they reach the desired confluency.
-
To induce ferroptosis, treat the cells with a ferroptosis inducer (e.g., erastin) for a specified time. A control group with a ferroptosis inhibitor should also be prepared.
-
Prepare a working solution of this compound (e.g., 5-10 µM) in serum-free medium.
-
Remove the culture medium from the cells and wash with warm PBS.
-
Incubate the cells with the this compound working solution for 30 minutes at 37°C.
-
Wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
Confocal Fluorescence Microscopy
Objective: To visualize and quantify the ratiometric changes in mitochondrial HClO levels.
Materials:
-
Cells stained with this compound
-
Confocal laser scanning microscope with appropriate lasers and detectors for near-infrared imaging.
Procedure:
-
Place the imaging dish on the microscope stage.
-
Excite the cells at the appropriate wavelength for this compound.
-
Set up two emission channels to collect the fluorescence from both the unreacted and reacted forms of the probe.
-
Acquire images of the cells, ensuring to capture both fluorescence channels simultaneously.
-
Process the images to create a ratiometric image by dividing the intensity of the product emission channel by the intensity of the probe emission channel. This ratiometric image will represent the relative concentration of HClO in the mitochondria.
Signaling Pathway and Visualization
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). Mitochondria are central to this process, being a major source of ROS and a key player in iron metabolism. An increase in mitochondrial HClO is an indicator of the oxidative stress that drives ferroptosis.
Caption: Ferroptosis pathway showing the role of mitochondrial ROS.
Experimental Workflow for Monitoring Ferroptosis
The following workflow illustrates the use of this compound to study the effects of ferroptosis inducers and inhibitors.
Caption: Experimental workflow for using this compound.
Conclusion
This compound is a powerful and highly specific tool for the real-time monitoring of mitochondrial hypochlorous acid. Its ratiometric and near-infrared properties make it particularly well-suited for studying the complex role of mitochondrial oxidative stress in ferroptosis and related diseases. The protocols and information provided in this guide offer a solid foundation for researchers to effectively utilize this probe in their investigations into cellular metabolism and pathology.
References
An In-depth Technical Guide to Mito-Rh-S Applications in Hepatocellular Carcinoma Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mito-Rh-S, a novel ratiometric near-infrared (NIR) fluorescent probe, and its applications in the study of hepatocellular carcinoma (HCC). This document details the probe's mechanism of action, experimental protocols for its use, and its role in elucidating the signaling pathways involved in ferroptosis in HCC.
Introduction to this compound
This compound is a specialized fluorescent probe designed for the detection of hypochlorous acid (HClO) within the mitochondria of living cells.[1] In the context of hepatocellular carcinoma research, this compound serves as a powerful tool to investigate the role of mitochondrial reactive oxygen species (ROS), specifically HClO, in the process of ferroptosis, a form of iron-dependent programmed cell death.
The probe exhibits a rapid response time of approximately 2 seconds and a significant emission shift of 115 nm upon reaction with HClO, making it highly suitable for real-time imaging and ratiometric analysis.[1] Its near-infrared optical properties allow for deeper tissue penetration and reduced autofluorescence, enhancing its utility in complex biological systems.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C40H39ClN2O5S |
| Molecular Weight | 695.27 g/mol |
| Appearance | A crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
Mechanism of Action
This compound is engineered to specifically accumulate in the mitochondria due to its cationic triphenylphosphonium moiety. The probe's fluorescence mechanism is based on a ratiometric response to HClO. In its native state, this compound has a distinct fluorescence emission spectrum. Upon reaction with HClO, the probe undergoes a chemical modification that results in a significant shift in its emission wavelength. This ratiometric detection, which relies on the ratio of fluorescence intensities at two different wavelengths, provides a more accurate and quantitative measurement of HClO levels, as it is less susceptible to variations in probe concentration, photobleaching, and instrumental settings.
Applications in Hepatocellular Carcinoma Research
The primary application of this compound in HCC research is the investigation of ferroptosis. Ferroptosis is a recently identified form of regulated cell death characterized by iron-dependent lipid peroxidation. It has been implicated in the pathogenesis and treatment of various cancers, including HCC. Studies have shown that inducing ferroptosis can be an effective strategy to eliminate cancer cells.
This compound allows researchers to visualize and quantify the fluctuations of mitochondrial HClO during ferroptosis in HCC cells.[1] This is crucial for understanding the intricate signaling pathways that link mitochondrial dysfunction, oxidative stress, and cell death in liver cancer. By using this compound, researchers can explore the effects of potential therapeutic agents that modulate ferroptosis and mitochondrial ROS production.
Experimental Protocols
This section provides detailed methodologies for the application of this compound in HCC research, focusing on in vitro studies using the HepG2 human hepatocellular carcinoma cell line.
Cell Culture and Reagents
-
Cell Line: HepG2 cells (human hepatocellular carcinoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
This compound Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
Ferroptosis Inducers:
-
Erastin: Prepare a stock solution in DMSO.
-
Ferrous Sulfate (FeSO4): Prepare a fresh aqueous solution.
-
-
Mitochondrial Co-localization Dye: MitoTracker Green.
Induction of Ferroptosis in HepG2 Cells
-
Seed HepG2 cells in a suitable culture vessel (e.g., 96-well plate for cytotoxicity assays, confocal dish for imaging).
-
Allow cells to adhere and grow for 24 hours.
-
To induce ferroptosis, treat the cells with Erastin and/or FeSO4 at desired concentrations. For example, co-treatment with 10 µM Erastin and 1 mM FeSO4 for 12 hours has been shown to effectively induce ferroptosis.
Fluorescence Imaging of Mitochondrial HClO
-
After inducing ferroptosis, remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with 5 µM this compound in serum-free DMEM for 30 minutes at 37°C.
-
For mitochondrial co-localization, cells can be co-stained with 200 nM MitoTracker Green for 15 minutes.
-
Wash the cells twice with PBS.
-
Acquire fluorescence images using a confocal laser scanning microscope.
Table 2: Confocal Microscopy Settings for this compound Imaging
| Parameter | Setting |
| Excitation Wavelength | Channel 1 (this compound native): ~560 nm; Channel 2 (this compound + HClO): ~488 nm (example, verify with product sheet) |
| Emission Collection | Channel 1: ~570-620 nm; Channel 2: ~650-750 nm (example, verify with product sheet) |
| Objective | 60x or 100x oil immersion |
| Pinhole | 1 Airy Unit |
| Image Analysis | Calculate the ratio of fluorescence intensity from Channel 2 to Channel 1. |
Cytotoxicity Assay (MTT Assay)
-
Seed HepG2 cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well.
-
After 24 hours, treat the cells with varying concentrations of this compound to determine its cytotoxicity.
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Table 3: Quantitative Data on this compound Performance
| Parameter | Observation |
| Response Time | ~2 seconds |
| Emission Shift | 115 nm |
| Selectivity | High selectivity for HClO over other reactive oxygen and nitrogen species. |
| Cytotoxicity (HepG2 cells) | Low cytotoxicity at working concentrations (e.g., 5 µM). Specific IC50 values should be determined experimentally. |
| Fluorescence Ratio Change | A significant increase in the fluorescence intensity ratio (Channel 2 / Channel 1) is observed upon reaction with HClO. Specific fold-change depends on experimental conditions. |
Signaling Pathways and Visualizations
This compound is instrumental in visualizing a key event in the ferroptosis signaling cascade in HCC. The induction of ferroptosis by agents like erastin and excess iron leads to mitochondrial dysfunction. This dysfunction is characterized by an overproduction of ROS, including HClO, within the mitochondria. This surge in mitochondrial HClO contributes to lipid peroxidation, a hallmark of ferroptosis, ultimately leading to cell death.
Experimental Workflow for Investigating Ferroptosis-induced HClO Production
Caption: Workflow for monitoring mitochondrial HClO in HCC cells.
Signaling Pathway of Ferroptosis and Mitochondrial HClO Production
Caption: Ferroptosis signaling pathway leading to mitochondrial HClO.
Conclusion
This compound is a valuable and highly specific tool for researchers in the field of hepatocellular carcinoma. Its ability to ratiometrically detect mitochondrial HClO in real-time provides unprecedented insights into the role of oxidative stress in ferroptosis. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the adoption of this innovative probe in studies aimed at understanding HCC pathogenesis and developing novel therapeutic strategies targeting mitochondrial function and regulated cell death pathways.
References
Core Principles of Ratiometric Fluorescence Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of ratiometric fluorescence imaging, a powerful technique for the quantitative analysis of intracellular analytes. By measuring the ratio of fluorescence intensities at two different wavelengths, this method overcomes many limitations of single-wavelength intensity measurements, offering more accurate and reproducible data. This document details the underlying theory, presents key quantitative data for common ratiometric probes, provides detailed experimental protocols, and illustrates relevant signaling pathways.
Introduction to Ratiometric Fluorescence Imaging
Ratiometric fluorescence imaging is a technique that utilizes fluorescent indicators, known as ratiometric probes, whose spectral properties change upon binding to a specific analyte.[1] This change can manifest as a shift in either the excitation or emission wavelength. By capturing the fluorescence intensity at two distinct wavelengths—one that is sensitive to the analyte and another that is less sensitive or isosbestic (intensity is independent of the analyte concentration)—a ratio can be calculated.
The primary advantage of this approach is that the ratio is largely independent of several experimental variables that can confound traditional fluorescence intensity measurements. These variables include:
-
Probe Concentration: Variations in dye loading between cells or photobleaching over time.[2][3]
-
Cell Path Length: Differences in cell thickness.[2]
-
Excitation Light Intensity: Fluctuations in the illumination source.
This inherent self-calibration makes ratiometric imaging a robust method for quantifying intracellular ion concentrations, such as calcium (Ca²⁺) and pH.
Quantitative Data of Common Ratiometric Probes
The selection of an appropriate ratiometric probe is critical for the success of an experiment and depends on the analyte of interest, its expected concentration range, and the available imaging instrumentation. The tables below summarize the key quantitative parameters for some of the most widely used ratiometric fluorescent probes for measuring intracellular Ca²⁺ and pH.
Table 1: Ratiometric Calcium Indicators
| Probe | Type | Excitation (Ca²⁺-free / Ca²⁺-bound) (nm) | Emission (nm) | Dissociation Constant (Kd) |
| Fura-2 | Dual-Excitation | ~380 / ~340 | ~510 | ~145 nM (in vitro), ~224 nM (in situ) |
| Indo-1 | Dual-Emission | ~330-350 | ~475 / ~400 | ~230 nM |
| Bis-fura-2 | Dual-Excitation | Similar to Fura-2 | Similar to Fura-2 | ~370 nM (without Mg²⁺), ~525 nM (with 1mM Mg²⁺) |
Table 2: Ratiometric pH Indicators
| Probe | Type | Excitation (Acidic / Basic) (nm) | Emission (nm) | pKa |
| BCECF | Dual-Excitation | ~440 (isosbestic) / ~490-505 | ~535 | ~6.97-7.0 |
| Carboxy SNARF-1 | Dual-Emission | ~514-550 | ~580 / ~640 | ~7.5 |
| SNARF-4F | Dual-Emission | Not specified | ~580 / ~640 | ~6.4 |
| SNARF-5F | Dual-Emission | Not specified | ~580 / ~640 | ~7.2 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data. Below are step-by-step methodologies for measuring intracellular Ca²⁺ and pH using the common ratiometric probes Fura-2 and BCECF, respectively.
Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol outlines the procedure for loading cells with the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the active Fura-2 indicator in the cytoplasm.
Materials:
-
Fura-2 AM (acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (optional, to aid dye solubilization)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope equipped for ratiometric imaging (with 340nm and 380nm excitation filters and a ~510nm emission filter)
Protocol:
-
Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, thaw an aliquot of the Fura-2 AM stock solution. Prepare the loading buffer by diluting the Fura-2 AM stock solution into HBSS to a final concentration of 1-5 µM. If using Pluronic F-127, it can be added to the loading buffer at a final concentration of ~0.02% to improve dye solubility.
-
Cell Loading:
-
Wash the cultured cells once with pre-warmed (37°C) HBSS.
-
Remove the HBSS and add the Fura-2 AM loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and dye concentration may need to be determined empirically for each cell type.
-
-
Wash and De-esterification:
-
After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the microscope stage.
-
Acquire fluorescence images by alternately exciting the cells at 340 nm and 380 nm, while collecting the emission at ~510 nm.
-
Record a baseline fluorescence ratio before stimulating the cells.
-
Apply the experimental stimulus (e.g., agonist) and record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular calcium concentration. For absolute quantification, a calibration procedure is required.
-
Measurement of Intracellular pH (pHi) using BCECF-AM
This protocol details the use of BCECF-AM for ratiometric measurement of intracellular pH. BCECF is a dual-excitation dye that is well-suited for monitoring physiological pH changes.
Materials:
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
High-quality, anhydrous DMSO
-
Pluronic F-127 (optional)
-
Physiological buffer (e.g., HEPES-buffered saline)
-
Cells cultured on coverslips or in imaging dishes
-
Fluorescence microscope equipped for ratiometric imaging (with ~440nm and ~490nm excitation filters and a ~535nm emission filter)
-
Nigericin and high-potassium buffer for calibration (optional)
Protocol:
-
Prepare BCECF-AM Stock Solution: Dissolve BCECF-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Loading Buffer: Dilute the BCECF-AM stock solution in a physiological buffer to a final concentration of 1-5 µM. The addition of Pluronic F-127 (~0.02%) can aid in solubilization.
-
Cell Loading:
-
Wash the cells once with pre-warmed buffer.
-
Add the BCECF-AM loading buffer and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Wash the cells 2-3 times with pre-warmed buffer to remove any unloaded dye.
-
Incubate in fresh buffer for an additional 15-30 minutes at 37°C to ensure complete de-esterification.
-
-
Imaging:
-
Place the cells on the microscope stage.
-
Acquire fluorescence images by exciting the cells at ~490 nm (pH-sensitive) and ~440 nm (isosbestic point), and collect the emission at ~535 nm.
-
Record a baseline ratio before applying any experimental treatment.
-
Introduce the experimental condition and monitor the change in the 490/440 nm ratio over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity from excitation at ~490 nm to that at ~440 nm.
-
Changes in this ratio reflect changes in intracellular pH. For absolute pH measurements, a calibration curve must be generated using nigericin in high-potassium buffers of known pH.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in ratiometric fluorescence imaging.
Logical Relationship of Ratiometric Imaging
Experimental Workflow for Ratiometric Imaging
GPCR-Mediated Intracellular Calcium Release (IP₃/DAG Pathway)
Many drug development efforts target G-protein coupled receptors (GPCRs). Ratiometric calcium imaging is a key tool for studying the activation of Gq-coupled GPCRs, which leads to the release of intracellular calcium stores.
Proton-Sensing GPCR Signaling
Intracellular and extracellular pH changes can act as signals, often mediated by proton-sensing GPCRs. Ratiometric pH indicators are essential for studying the cellular responses to the activation of these receptors.
Conclusion
Ratiometric fluorescence imaging provides a robust and quantitative method for investigating the dynamics of intracellular ions and molecules. By minimizing the impact of experimental variables, this technique allows for more precise and reliable measurements compared to traditional intensity-based methods. The selection of appropriate ratiometric probes and the adherence to well-defined experimental protocols are paramount for achieving high-quality data. The application of this technique in studying signaling pathways, such as those initiated by GPCRs, continues to be a cornerstone of cell biology research and drug discovery.
References
Methodological & Application
Application Notes and Protocols for Mito-Rh-S in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Rh-S is a novel ratiometric near-infrared (NIR) fluorescent probe designed for the real-time detection of hypochlorous acid (HClO) within the mitochondria of living cells. As a key reactive oxygen species (ROS), HClO is implicated in various physiological and pathological processes, including ferroptosis, a form of iron-dependent regulated cell death. The ability to monitor mitochondrial HClO fluctuations provides a valuable tool for investigating cellular stress, mitochondrial dysfunction, and the mechanisms of cell death. These application notes provide a comprehensive guide to the experimental use of this compound for live-cell imaging applications.
Mechanism of Action
This compound is engineered for specific localization to the mitochondria, driven by a lipophilic cationic triphenylphosphonium (TPP) group that accumulates in the negatively charged mitochondrial matrix. The probe's sensing mechanism is based on a Photoinduced Electron Transfer (PET) process. In its native state, the probe exhibits low fluorescence. Upon reaction with HClO, the PET process is inhibited, leading to a significant increase in fluorescence intensity and a large emission shift, allowing for ratiometric imaging.[1] This ratiometric capability enhances the signal-to-noise ratio and provides a more quantitative measure of HClO levels, minimizing artifacts from variations in probe concentration or instrument parameters.[1]
Signaling Pathway: Ferroptosis and Mitochondrial HClO
Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. The process is initiated by the failure of glutathione-dependent antioxidant defenses, leading to the accumulation of lipid reactive oxygen species. Within the mitochondria, iron metabolism and ROS production are central to the execution of ferroptosis. Hypochlorous acid is a significant ROS generated in mitochondria that contributes to the oxidative stress that drives this cell death pathway. The diagram below illustrates the central role of iron and lipid peroxidation in ferroptosis.
Caption: Ferroptosis signaling pathway highlighting the role of mitochondrial ROS.
Quantitative Data
The following table summarizes the key quantitative properties of the this compound probe based on published data.[1]
| Property | Value |
| Excitation Wavelength (λex) | 560 nm |
| Emission Wavelength (λem) | 675 nm |
| Emission Shift | 115 nm |
| Response Time | ~2 seconds |
| Recommended Concentration | 1-10 µM |
| Solvent | DMSO |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Note: The stock solution should be stored at -20°C, protected from light.
-
Cell Culture and Staining
This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.
-
Cell Seeding: Seed cells (e.g., HepG2) in a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-70%).
-
Probe Loading:
-
Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to a final working concentration of 5-10 µM.
-
Remove the existing culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the this compound containing medium to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the loading medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Proceed with imaging on a confocal or fluorescence microscope equipped for live-cell imaging.
-
Induction of Ferroptosis (Optional)
To study the role of mitochondrial HClO in ferroptosis, cells can be treated with a ferroptosis inducer.
-
Erastin Treatment: After loading with this compound, cells can be treated with a ferroptosis inducer such as erastin (e.g., 10 µM) for a specified time (e.g., 2-6 hours) before imaging.
-
Iron Overload: Alternatively, cells can be treated with an iron salt like ferrous sulfate (Fe²⁺) to induce ferroptosis.
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Caption: General workflow for this compound live-cell imaging.
Imaging Parameters
-
Microscope: A confocal laser scanning microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂ is recommended.
-
Excitation: Use a laser line close to 560 nm for excitation.
-
Emission: Collect fluorescence emission in two channels to enable ratiometric analysis. For example:
-
Channel 1: 580-640 nm (pre-reaction)
-
Channel 2: 650-750 nm (post-reaction with HClO)
-
-
Image Acquisition: Acquire images at appropriate time intervals to monitor the dynamics of mitochondrial HClO production. Minimize laser exposure to reduce phototoxicity.
Data Analysis
-
Ratiometric Analysis: Calculate the ratio of the fluorescence intensity from the two emission channels (Channel 2 / Channel 1) for each pixel. This ratio value is proportional to the concentration of mitochondrial HClO.
-
Colocalization: To confirm mitochondrial localization, cells can be co-stained with a commercially available mitochondrial tracker dye (e.g., MitoTracker Green FM) that has spectrally distinct excitation and emission profiles from this compound.
Troubleshooting
-
High Background Fluorescence:
-
Ensure adequate washing after probe incubation.
-
Optimize the probe concentration; lower concentrations may be sufficient.
-
Check the quality of the cell culture medium and imaging solution.
-
-
Weak Signal:
-
Increase the probe concentration or incubation time.
-
Ensure the imaging system is properly configured for the probe's spectral properties.
-
-
Phototoxicity:
-
Reduce laser power and exposure time.
-
Increase the time interval between image acquisitions.
-
Use an anti-phototoxicity imaging medium if necessary.
-
Conclusion
This compound is a powerful tool for the real-time visualization of mitochondrial hypochlorous acid in living cells. Its ratiometric and near-infrared properties make it particularly well-suited for studying the role of mitochondrial oxidative stress in processes such as ferroptosis. By following the protocols and guidelines outlined in these application notes, researchers can effectively utilize this compound to gain new insights into cellular physiology and disease.
References
Application Notes and Protocols for Mito-Rh-S in Ferroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key feature of ferroptosis is the significant involvement of mitochondria, which are central to cellular metabolism and reactive oxygen species (ROS) production.[1] Alterations in mitochondrial function, such as changes in membrane potential and the generation of ROS, are critical events in the execution of the ferroptotic pathway.[2]
Mito-Rh-S is a novel ratiometric near-infrared (NIR) fluorescent probe specifically designed to monitor mitochondrial hypochlorous acid (HClO) fluctuations during ferroptosis.[2][3][4] HClO is a potent reactive oxygen species produced in mitochondria, and its levels have been shown to be elevated during ferroptosis induced by agents like erastin and iron overload. The ratiometric nature of this compound allows for a more accurate and quantitative assessment of mitochondrial HClO levels by minimizing the influence of environmental factors and probe concentration. With a rapid response time of approximately 2 seconds and a significant emission shift of 115 nm, this compound is a powerful tool for real-time monitoring of mitochondrial oxidative stress in live cells undergoing ferroptosis.
These application notes provide a detailed protocol for the use of this compound in cell-based ferroptosis assays, guidance on data acquisition and analysis, and a summary of key quantitative parameters.
Data Presentation
For reproducible and comparable results, the following tables summarize the key quantitative data for the application of this compound in ferroptosis assays.
Table 1: Spectral Properties and Recommended Concentrations for this compound
| Parameter | Value | Reference |
| Excitation Wavelength (Channel 1) | 488 nm | |
| Emission Wavelength (Channel 1) | 500-550 nm (Green) | |
| Excitation Wavelength (Channel 2) | 561 nm | |
| Emission Wavelength (Channel 2) | 650-700 nm (Red) | |
| Recommended Probe Concentration | 5-10 µM | |
| Recommended Incubation Time | 20-30 minutes | |
| Solvent for Stock Solution | DMSO |
Table 2: Example Experimental Conditions for Inducing Ferroptosis
| Cell Line | Inducer | Concentration | Incubation Time | Reference |
| HepG2 (Hepatocellular Carcinoma) | Erastin | 10 µM | 6-12 hours | |
| HepG2 (Hepatocellular Carcinoma) | Ferrous Sulfate (Fe²⁺) | 50 µM | 6-12 hours | |
| HT-1080 (Fibrosarcoma) | RSL3 | 1 µM | 4-8 hours |
Table 3: Common Inhibitors Used in Ferroptosis Assays
| Inhibitor | Mechanism of Action | Working Concentration | Reference |
| Ferrostatin-1 | Ferroptosis-specific lipid ROS scavenger | 1-10 µM | |
| Deferoxamine (DFO) | Iron chelator | 50-100 µM | |
| N-Acetylcysteine (NAC) | ROS scavenger and glutathione precursor | 1-5 mM |
Experimental Protocols
This section provides a detailed methodology for utilizing this compound to measure mitochondrial HClO levels in cells undergoing ferroptosis.
Protocol 1: In Vitro Staining and Imaging of Mitochondrial HClO with this compound
Materials:
-
This compound fluorescent probe
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-buffered saline (PBS)
-
Ferroptosis inducer (e.g., Erastin, RSL3, Ferrous Sulfate)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1, Deferoxamine)
-
Cell line of interest (e.g., HepG2)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture:
-
Culture cells in a suitable medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in appropriate imaging dishes (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 60-70%).
-
-
Induction of Ferroptosis:
-
Prepare stock solutions of ferroptosis inducers and inhibitors in DMSO.
-
Treat cells with the ferroptosis inducer (e.g., 10 µM Erastin) for the desired duration (e.g., 6 hours).
-
For control experiments, include an untreated group, a vehicle control (DMSO) group, and a co-treatment group with a ferroptosis inhibitor (e.g., Erastin + Ferrostatin-1).
-
-
This compound Staining:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Dilute the this compound stock solution in pre-warmed serum-free cell culture medium to a final working concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the this compound staining solution to the cells and incubate for 20-30 minutes at 37°C.
-
-
Image Acquisition:
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Add fresh pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a confocal microscope.
-
Acquire images in two channels for ratiometric analysis:
-
Channel 1 (Green): Excitation at 488 nm, Emission at 500-550 nm.
-
Channel 2 (Red): Excitation at 561 nm, Emission at 650-700 nm.
-
-
It is crucial to use consistent imaging settings (laser power, gain, etc.) across all experimental groups.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities from the two channels (Red/Green or I650-700 / I500-550) is calculated to represent the relative mitochondrial HClO concentration.
-
An increase in the ratiometric value indicates an elevation in mitochondrial HClO levels.
-
Quantify the fluorescence intensity ratio in multiple cells per condition for statistical analysis.
-
Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding and practical application of this compound in ferroptosis research, the following diagrams are provided.
Caption: Experimental workflow for assessing mitochondrial HClO in ferroptosis using this compound.
Caption: Signaling pathway of ferroptosis and the detection mechanism of this compound.
References
Application Notes and Protocols for Mito-Rh-S: A Ratiometric Fluorescent Probe for Mitochondrial Hypochlorous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Rh-S is a novel ratiometric, near-infrared (NIR) fluorescent probe designed for the specific detection of hypochlorous acid (HClO) within mitochondria.[1] This powerful tool is particularly valuable for studying cellular processes involving oxidative stress, such as ferroptosis, a form of iron-dependent regulated cell death. Ferroptosis is implicated in a variety of pathological conditions, including cancer and neurodegenerative diseases, making tools to study its mechanisms of great interest to the drug development community.[2]
This compound exhibits a rapid response time and a significant emission shift of 115 nm upon reaction with HClO, allowing for reliable ratiometric analysis that minimizes interference from environmental factors and probe concentration.[1] Its ability to specifically target mitochondria enables the investigation of this organelle's critical role in the ferroptotic pathway.
Key Applications
-
Monitoring mitochondrial HClO dynamics: Investigate the role of mitochondrial HClO in various cellular processes and disease models.
-
Studying ferroptosis: Elucidate the mechanisms of ferroptosis by monitoring a key downstream reactive oxygen species (ROS).
-
Drug discovery and screening: Evaluate the efficacy of potential therapeutic agents that modulate mitochondrial oxidative stress and ferroptosis.
-
High-content imaging and analysis: Quantify changes in mitochondrial HClO levels in response to genetic or chemical perturbations.
Quantitative Data Summary
The spectral properties of this compound allow for clear ratiometric imaging and quantification of mitochondrial HClO.
| Property | Value (Free Probe) | Value (+ HClO) | Reference |
| Excitation Wavelength | ~560 nm | ~560 nm | [1] |
| Emission Wavelength | ~585 nm | ~700 nm | [1] |
| Emission Shift | - | 115 nm | |
| Response Time | - | Fast |
Experimental Protocols
Protocol 1: Live Cell Loading and Staining with this compound
This protocol provides a general guideline for staining live cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.
-
Working Solution Preparation: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 5-10 µM in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the this compound working solution to the cells. d. Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove excess probe.
-
Imaging: a. Add fresh, pre-warmed imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope. c. Acquire images in two channels corresponding to the emission of the free probe (~585 nm) and the HClO-reacted probe (~700 nm) using an excitation wavelength of ~560 nm. d. Perform ratiometric analysis by calculating the ratio of the fluorescence intensities of the two emission channels.
Protocol 2: Induction of Ferroptosis and Imaging with this compound
This protocol describes the induction of ferroptosis using erastin and subsequent imaging of mitochondrial HClO with this compound.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
Erastin stock solution (in DMSO)
-
Complete cell culture medium
Procedure:
-
Cell Preparation: Stain cells with this compound following the steps outlined in Protocol 1.
-
Ferroptosis Induction: a. After the washing steps in the staining protocol, replace the imaging buffer with pre-warmed complete cell culture medium containing the desired concentration of erastin (e.g., 10 µM). b. Incubate the cells for the desired period (e.g., 6-12 hours) at 37°C in a CO₂ incubator.
-
Imaging: a. Following the incubation with erastin, gently wash the cells once with pre-warmed imaging buffer. b. Add fresh, pre-warmed imaging buffer to the cells. c. Proceed with fluorescence microscopy as described in step 6 of Protocol 1. d. Observe the increase in the ratiometric signal (I₇₀₀/I₅₈₅) in erastin-treated cells compared to control cells, indicating an elevation in mitochondrial HClO levels.
Visualizations
Experimental Workflow for this compound Staining and Ferroptosis Induction
Caption: Workflow for cell staining with this compound and subsequent induction of ferroptosis for imaging.
Signaling Pathway of Erastin-Induced Ferroptosis and Mitochondrial HClO Production
Caption: Erastin induces ferroptosis by inhibiting System Xc-, leading to mitochondrial ROS and HClO production.
References
Optimal Concentration of Mito-Rh-S for Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of mitochondrial fluorescent probes in microscopy, with a specific focus on Mito-Rh-S for the detection of mitochondrial hypochlorous acid (HClO) in the context of ferroptosis. Additionally, a comprehensive guide for the widely-used mitochondrial superoxide indicator, MitoSOX Red , is included as a well-established reference protocol.
Section 1: this compound for Detection of Mitochondrial Hypochlorous Acid
Application Notes
This compound is a specialized, ratiometric, near-infrared (NIR) fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid (HClO) levels.[1] Its primary application is in the study of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation, particularly in contexts such as hepatocellular carcinoma (HCC).[1]
Key features of this compound include an ultrafast response time of approximately 2 seconds and a significant emission shift of 115 nm, which allows for ratiometric imaging to provide a more quantitative and robust measurement of HClO levels, minimizing artifacts from probe concentration, photobleaching, and cell thickness.[1] Its high signal-to-noise ratio makes it suitable for sensitive detection of mitochondrial HClO.[1] Studies have demonstrated its utility in monitoring elevated mitochondrial HClO levels in HepG2 cells induced into ferroptosis by erastin or direct Fe²⁺ treatment.[1]
Quantitative Data
As a relatively new probe, standardized optimal concentrations for a wide range of cell types are still being established. The working concentration should be optimized for each specific cell line and experimental condition. Based on general principles for similar fluorescent probes, a starting concentration in the low micromolar to high nanomolar range is recommended.
| Parameter | Recommended Range |
| Stock Solution Concentration | 1 mM in DMSO |
| Working Concentration | 250 nM - 5 µM (start with 1 µM and optimize) |
| Incubation Time | 15 - 60 minutes (start with 30 minutes) |
| Incubation Temperature | 37°C |
Experimental Protocol for this compound
This protocol is a recommended guideline based on standard practices for live-cell imaging with mitochondrial probes. Optimization is critical for each specific application.
Materials:
-
This compound probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips suitable for microscopy
-
Positive control (e.g., erastin or FeSO₄ to induce ferroptosis)
-
Negative control (untreated cells)
-
Fluorescence microscope with appropriate filter sets for near-infrared ratiometric imaging.
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or coverslip at a density that will result in 50-70% confluency at the time of imaging.
-
Culture cells under their optimal conditions (e.g., 37°C, 5% CO₂).
-
-
Probe Loading:
-
On the day of the experiment, prepare a fresh working solution of this compound in pre-warmed (37°C) live-cell imaging medium. The final concentration should be optimized; a starting point of 1 µM is recommended.
-
Remove the cell culture medium and wash the cells once with the pre-warmed imaging medium.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any excess probe.
-
Add fresh, pre-warmed imaging medium to the cells for imaging.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope (confocal is recommended for better resolution).
-
Acquire images in the two emission channels for ratiometric analysis, as specified by the manufacturer or the original research publication.
-
For time-lapse imaging, use the lowest possible laser power and exposure time to minimize phototoxicity.
-
Diagrams for this compound
Section 2: MitoSOX Red for Detection of Mitochondrial Superoxide
Application Notes
MitoSOX Red is a well-established fluorescent probe widely used for the specific detection of superoxide (O₂⁻) in the mitochondria of live cells. It is a derivative of dihydroethidium, modified with a triphenylphosphonium cation that directs its accumulation within the mitochondria, driven by the mitochondrial membrane potential. Once in the mitochondria, MitoSOX Red is selectively oxidized by superoxide, but not by other reactive oxygen species (ROS) or reactive nitrogen species (RNS), to a red fluorescent product that intercalates with mitochondrial DNA. This property makes it a valuable tool for assessing mitochondrial dysfunction and oxidative stress in a variety of research areas, including cardiovascular biology, neurodegenerative diseases, and cancer. It is suitable for use in fluorescence microscopy and flow cytometry.
It is important to note that the concentration of MitoSOX Red needs to be carefully optimized, as high concentrations can themselves induce mitochondrial depolarization and artifacts.
Quantitative Data for MitoSOX Red
The optimal concentration of MitoSOX Red can vary significantly depending on the cell type and experimental conditions.
| Cell Type/Application | Working Concentration | Incubation Time | Reference |
| General Recommendation | 0.2 - 5 µM (start low) | 10 - 30 min | |
| Human Coronary Artery Endothelial Cells (HCAECs) | Not specified, but used to detect effect of high glucose | 48 hours (glucose treatment) | |
| Rat Cardiac Myocytes (H9c2) | Not specified, but used to detect effect of various inducers | 1 - 24 hours (inducer treatment) | |
| Mammalian Cells (general microscopy) | 1 µM | 30 min | |
| Flow Cytometry | 3 µM | 10 min | |
| Pulmonary Artery Endothelial Cells (PAECs) | 500 nM | Not specified |
Experimental Protocol for MitoSOX Red
Materials:
-
MitoSOX Red reagent
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Positive control (e.g., Antimycin A, a complex III inhibitor)
-
Negative control (untreated cells or cells treated with a superoxide scavenger like Mito-TEMPO)
-
(Optional) A mitochondrial co-stain like MitoTracker Green FM to visualize total mitochondria.
-
Confocal microscope with appropriate filter sets (e.g., Ex/Em: ~510/580 nm).
Procedure:
-
Preparation of Stock Solution:
-
Dissolve 50 µg of MitoSOX Red in 13 µL of DMSO to make a 5 mM stock solution.
-
Store the stock solution in aliquots at -20°C, protected from light.
-
-
Cell Preparation:
-
Seed cells on a glass-bottom dish to achieve 50-70% confluency for imaging.
-
-
Probe Loading:
-
CRITICAL STEP: MitoSOX Red can auto-oxidize in aqueous solutions. Prepare the working solution immediately before use.
-
Dilute the 5 mM stock solution to a final working concentration of 0.5-5 µM in pre-warmed (37°C) imaging medium. It is highly recommended to start with a low concentration (e.g., 1 µM) and optimize.
-
(Optional) If co-staining, add MitoTracker Green to the working solution (e.g., to a final concentration of 100 nM).
-
Remove the culture medium, wash the cells once with pre-warmed PBS, and add the MitoSOX Red working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading solution and gently wash the cells twice with pre-warmed imaging medium.
-
Add fresh, pre-warmed imaging medium for visualization.
-
-
Imaging:
-
Immediately image the cells on a confocal microscope.
-
Use an excitation wavelength of ~510 nm and collect emission at ~580 nm.
-
If using a co-stain like MitoTracker Green, use appropriate separate channels (e.g., Ex/Em: ~490/516 nm).
-
Quantify the fluorescence intensity within the mitochondrial regions to determine the level of superoxide production.
-
Diagrams for MitoSOX Red
References
Application Notes and Protocols for Mito-Rh-S Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Mito-Rh-S, a ratiometric near-infrared fluorescent probe, for imaging mitochondrial hypochlorous acid (HClO) fluctuations, particularly in the context of ferroptosis research.
Introduction
This compound is a vital tool for investigating the role of mitochondrial reactive oxygen species (ROS), specifically hypochlorous acid, in cellular processes such as ferroptosis. As a ratiometric probe, this compound offers the advantage of minimizing artifacts arising from variations in probe concentration, cell thickness, and instrument sensitivity, thus enabling more quantitative imaging. This probe exhibits a rapid response and a significant shift in its fluorescence emission spectrum upon reaction with HClO, making it highly suitable for dynamic live-cell imaging. Its near-infrared emission properties also allow for deeper tissue penetration and reduced phototoxicity compared to probes excited by shorter wavelengths.
Quantitative Data Summary
For optimal performance and reproducible results, the following spectral and experimental parameters for this compound are recommended.
| Parameter | Value | Reference |
| Excitation Wavelength | 560 nm | |
| Emission Wavelength 1 (Probe) | 610 nm | |
| Emission Wavelength 2 (Probe + HClO) | 725 nm | |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Staining Concentration | 10 µM | |
| Recommended Incubation Time | 30 minutes |
Experimental Protocols
This section provides a detailed protocol for the preparation and imaging of live cells using the this compound probe.
Materials
-
This compound probe
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM)
-
Cultured cells on glass-bottom dishes suitable for microscopy
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Probe Preparation
-
Prepare a stock solution of this compound by dissolving the lyophilized powder in anhydrous DMSO to a final concentration of 1 mM.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Cell Staining and Imaging
-
Culture cells to the desired confluency on glass-bottom dishes.
-
On the day of imaging, prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed, serum-free cell culture medium to a final concentration of 10 µM.
-
Wash the cells twice with pre-warmed PBS.
-
Remove the PBS and add the 10 µM this compound working solution to the cells.
-
Incubate the cells for 30 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
After incubation, wash the cells twice with pre-warmed live-cell imaging medium to remove any excess probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately proceed with imaging using a confocal microscope equipped with an environmental chamber.
Microscopy Settings
-
Excitation: Use a 560 nm laser line for excitation.
-
Detection: Simultaneously acquire images in two channels:
-
Channel 1 (Unreacted Probe): 590-630 nm
-
Channel 2 (Reacted Probe): 700-750 nm
-
-
Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Pinhole: Set the pinhole to 1 Airy unit for optimal confocality.
-
Image Acquisition: Acquire time-lapse images as required by the experimental design. For ratiometric analysis, it is crucial to acquire images in both channels simultaneously or with minimal delay between them.
Ratiometric Image Analysis
-
Import the acquired images into an image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Perform background subtraction for both channels.
-
Generate a ratiometric image by dividing the intensity of the "Reacted Probe" channel (725 nm) by the intensity of the "Unreacted Probe" channel (610 nm) on a pixel-by-pixel basis.
-
The resulting ratiometric image will represent the relative concentration of mitochondrial HClO.
Visualizations
Ferroptosis Signaling Pathway
Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This compound can be used to investigate the role of mitochondrial HClO in this process.
Caption: Key pathways leading to ferroptosis.
Experimental Workflow for this compound Imaging
The following diagram outlines the key steps for a successful this compound imaging experiment.
Caption: From cell culture to data analysis.
Application Notes and Protocols for Mito-Rh-S: A Ratiometric Near-Infrared Fluorescent Probe for Monitoring Mitochondrial Hypochlorous Acid in Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mito-Rh-S is a novel ratiometric near-infrared (NIR) fluorescent probe specifically designed for the detection of hypochlorous acid (HClO) within mitochondria.[1][2] This probe is a valuable tool for studying cellular processes where mitochondrial reactive oxygen species (ROS) play a critical role, particularly in the context of ferroptosis, a form of iron-dependent programmed cell death.[1][2] The unique characteristics of this compound, including its rapid response time, significant emission shift, and high signal-to-noise ratio, make it an ideal candidate for real-time monitoring of mitochondrial HClO fluctuations in living cells.[1] These application notes provide a comprehensive guide for the effective use of this compound in fluorescence microscopy and flow cytometry.
Chemical Properties and Mechanism of Action
This compound is engineered to specifically accumulate in the mitochondria. Its mechanism of action is based on a ratiometric fluorescence response to HClO. In the absence of HClO, the probe exhibits fluorescence at a longer wavelength. Upon reaction with HClO, the probe undergoes a chemical modification that results in a significant blue-shift of its emission spectrum, leading to increased fluorescence at a shorter wavelength. This ratiometric detection minimizes the influence of environmental factors and probe concentration, allowing for more accurate quantification of mitochondrial HClO levels. The probe boasts an ultrafast response rate of approximately 2 seconds and a large emission shift of around 115 nm.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of ferroptosis leading to mitochondrial HClO production and the general experimental workflow for using this compound.
Caption: Ferroptosis induction leads to mitochondrial iron accumulation and subsequent HClO production, detected by this compound.
Caption: General experimental workflow for using this compound to study ferroptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available information.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Reference |
| Excitation Wavelength (Channel 1) | ~488 nm | |
| Emission Wavelength (Channel 1) | ~585 nm | |
| Excitation Wavelength (Channel 2) | ~488 nm | |
| Emission Wavelength (Channel 2) | ~700 nm | |
| Emission Shift upon reaction with HClO | ~115 nm | |
| Response Time | ~2 seconds |
Table 2: Recommended Working Concentrations
| Application | Cell Type | Recommended Concentration | Incubation Time |
| Fluorescence Microscopy | HepG2 | 5 µM | 30 minutes |
| Flow Cytometry | Jurkat | 1-10 µM (titration recommended) | 30-60 minutes |
Experimental Protocols
Protocol 1: Live Cell Imaging of Mitochondrial HClO using Fluorescence Microscopy
This protocol is optimized for HepG2 cells but can be adapted for other adherent cell lines.
Materials:
-
This compound probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ferroptosis inducer (e.g., Erastin or FeSO₄)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-70%).
-
Preparation of this compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
-
Induction of Ferroptosis (Optional): To observe changes in mitochondrial HClO during ferroptosis, treat the cells with a ferroptosis inducer. For example, incubate HepG2 cells with 10 µM Erastin for 12-24 hours. A control group without the inducer should be included.
-
Staining with this compound: a. Prepare a 5 µM working solution of this compound in pre-warmed complete cell culture medium. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the this compound staining solution to the cells. d. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
-
Washing: a. Remove the staining solution. b. Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Imaging: a. Add fresh pre-warmed complete medium or PBS to the cells. b. Immediately image the cells using a fluorescence microscope. c. Acquire images in two channels:
- Channel 1 (HClO-reacted form): Excitation ~488 nm, Emission ~585 nm.
- Channel 2 (Unreacted form): Excitation ~488 nm, Emission ~700 nm.
-
Ratiometric Analysis: a. Calculate the ratio of the fluorescence intensities of Channel 1 to Channel 2 (I₅₈₅ / I₇₀₀) for each pixel or region of interest (ROI). b. An increase in this ratio indicates an elevation in mitochondrial HClO levels.
Protocol 2: Flow Cytometry Analysis of Mitochondrial HClO
This protocol is suitable for suspension cells (e.g., Jurkat) or adherent cells that have been detached.
Materials:
-
This compound probe
-
Anhydrous DMSO
-
Complete cell culture medium
-
PBS, pH 7.4
-
Ferroptosis inducer
-
Flow cytometry tubes
-
Flow cytometer with appropriate lasers and detectors
Procedure:
-
Cell Preparation: Culture cells to a density of approximately 1 x 10⁶ cells/mL.
-
Induction of Ferroptosis (Optional): Treat cells with a ferroptosis inducer as described in Protocol 1, step 3.
-
Staining with this compound: a. Prepare a working solution of this compound in complete medium. The optimal concentration should be determined by titration (typically 1-10 µM). b. Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). c. Resuspend the cell pellet in the this compound staining solution. d. Incubate for 30-60 minutes at 37°C.
-
Washing: a. Pellet the cells by centrifugation. b. Resuspend the cells in 1 mL of fresh, pre-warmed PBS and pellet again. c. Repeat the wash step twice.
-
Flow Cytometry Analysis: a. Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis. b. Acquire data on a flow cytometer. c. Collect fluorescence signals in two separate channels corresponding to the emission wavelengths of the HClO-reacted (~585 nm) and unreacted (~700 nm) forms of this compound, using an appropriate excitation laser (e.g., 488 nm).
-
Data Analysis: a. Calculate the ratio of the geometric mean fluorescence intensity (gMFI) of the 585 nm channel to the 700 nm channel for each sample. b. Compare the ratios between control and treated samples to determine the relative change in mitochondrial HClO levels.
Troubleshooting
-
High Background Fluorescence:
-
Reduce the concentration of this compound.
-
Increase the number of washing steps after staining.
-
Ensure the use of phenol red-free medium for imaging if necessary.
-
-
Weak Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time.
-
Optimize microscope settings (e.g., exposure time, gain).
-
-
Photobleaching:
-
Minimize the exposure of stained cells to the excitation light.
-
Use the lowest possible laser power that provides a detectable signal.
-
Use an anti-fade mounting medium if performing fixed-cell imaging.
-
Conclusion
This compound is a powerful and sensitive tool for the ratiometric detection of mitochondrial HClO, offering significant advantages for studying the role of oxidative stress in ferroptosis and other pathological conditions. The protocols provided here serve as a detailed guide for researchers to effectively utilize this probe in their experimental systems. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the most reliable and reproducible results.
References
Application Notes and Protocols for Mito-Rh-S in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mito-Rh-S
This compound is a cutting-edge, ratiometric, near-infrared (NIR) fluorescent probe specifically designed for the detection of hypochlorous acid (HClO) within the mitochondria of living cells.[1][2] As a key reactive oxygen species (ROS), HClO is generated in mitochondria and its abnormal levels are linked to mitochondrial dysfunction and various diseases.[1] Notably, elevated levels of mitochondrial HClO have been identified as a significant event during ferroptosis, a form of iron-dependent regulated cell death.[1][2]
This compound offers a powerful tool for investigating the role of mitochondrial HClO in cellular processes, particularly in the context of ferroptosis. Its ratiometric nature allows for more accurate quantification of HClO levels, as the ratio of fluorescence intensities at two different wavelengths minimizes the impact of variations in probe concentration, cell number, and instrument settings. The probe is characterized by a rapid response time of approximately 2 seconds and a substantial emission shift of 115 nm upon reaction with HClO, providing a high signal-to-noise ratio for clear and sensitive detection. These features make this compound an ideal candidate for high-content screening and detailed mechanistic studies in drug discovery and biomedical research.
Principle of Detection
This compound is engineered to specifically accumulate in the mitochondria due to its cationic properties. In its native state, the probe exhibits fluorescence at a particular wavelength. Upon selective reaction with mitochondrial HClO, the probe undergoes a chemical modification that results in a significant shift in its fluorescence emission to a longer wavelength. By measuring the fluorescence intensity at both the initial and shifted wavelengths, a ratio can be calculated. This ratio is directly proportional to the concentration of mitochondrial HClO, enabling a quantitative assessment of its levels during biological events such as ferroptosis.
Data Presentation: Quantitative Properties of this compound
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental setup.
| Property | Value | Reference |
| Target Analyte | Mitochondrial Hypochlorous Acid (HClO) | |
| Cellular Localization | Mitochondria | |
| Probe Type | Ratiometric Fluorescent Probe | |
| Spectral Range | Near-Infrared (NIR) | |
| Emission Shift | 115 nm | |
| Response Time | ~2 seconds | |
| Recommended Cell Lines | HepG2 (Hepatocellular Carcinoma) | |
| Common Application | Monitoring Ferroptosis |
Experimental Protocols
The following is a detailed protocol for the use of this compound for the detection of mitochondrial HClO in cultured cells using flow cytometry. This protocol is based on standard methodologies for similar fluorescent probes and should be optimized for your specific cell type and experimental conditions.
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve the lyophilized this compound powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.
-
Note: It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Cell Culture Medium: Use the appropriate complete cell culture medium for your cell line.
-
Ferroptosis Inducers (Optional):
-
Erastin Stock Solution (10 mM): Prepare in DMSO.
-
Iron (II) Chloride (FeCl₂) Stock Solution (100 mM): Prepare fresh in deionized water.
-
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Flow Cytometry Buffer: PBS supplemented with 1-2% Fetal Bovine Serum (FBS).
Cellular Staining and Treatment
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Induction of Ferroptosis (Optional):
-
Treat cells with a known ferroptosis inducer (e.g., Erastin at a final concentration of 10 µM or FeCl₂ at a final concentration of 100 µM) for a predetermined duration (e.g., 6-24 hours). Include an untreated control group.
-
-
This compound Staining:
-
Prepare a working solution of this compound by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Cell Harvesting:
-
After incubation, remove the staining solution and wash the cells twice with PBS.
-
Harvest the cells using a gentle, non-enzymatic cell dissociation buffer or by trypsinization.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of flow cytometry buffer. Keep the cells on ice and protected from light until analysis.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Use a flow cytometer equipped with lasers capable of exciting the probe in its unbound and bound states (likely a red laser, e.g., 633 nm or similar, for the longer wavelength emission of the ratiometric pair).
-
Set up two fluorescence channels for detection. Given the near-infrared nature of the probe and the 115 nm shift, appropriate detectors would likely be in the ranges of ~650-700 nm and ~765-815 nm. The exact filter sets should be optimized based on the specific excitation and emission spectra of this compound.
-
-
Data Acquisition:
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells per sample).
-
For each sample, record the fluorescence intensity in both detection channels.
-
-
Data Analysis:
-
Gate the cell population of interest based on forward and side scatter properties to exclude debris and aggregates.
-
For the gated population, create a ratiometric parameter by dividing the fluorescence intensity of the HClO-bound probe (longer wavelength channel) by the fluorescence intensity of the unbound probe (shorter wavelength channel).
-
Analyze the shift in the ratiometric fluorescence between control and treated samples to quantify the change in mitochondrial HClO levels.
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of Erastin-induced ferroptosis leading to mitochondrial HClO production.
Experimental Workflow
Caption: Experimental workflow for measuring mitochondrial HClO with this compound.
References
Quantifying Mitochondrial Hypochlorous Acid with Mito-Rh-S: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypochlorous acid (HClO), a potent reactive oxygen species (ROS), is increasingly recognized for its significant role in various physiological and pathological processes within the mitochondria.[1][2][3] Dysregulation of mitochondrial HClO levels has been implicated in conditions such as ferroptosis, a form of iron-dependent programmed cell death.[1][4] Accurate quantification of mitochondrial HClO is therefore crucial for understanding its cellular functions and for the development of novel therapeutics targeting mitochondria-related diseases.
Mito-Rh-S is a ratiometric, near-infrared (NIR) fluorescent probe specifically designed for the real-time detection and quantification of HClO within the mitochondria. Its rapid response time, large Stokes shift, and high signal-to-noise ratio make it an ideal tool for researchers in cell biology and drug discovery. These application notes provide detailed protocols for the use of this compound to quantify mitochondrial HClO in living cells.
Product Information
| Property | Specification |
| Product Name | This compound |
| Target | Mitochondrial Hypochlorous Acid (HClO) |
| Fluorescence Type | Ratiometric, Near-Infrared (NIR) |
| Response Time | ~2 seconds |
| Emission Shift | ~115 nm |
| Excitation Wavelength | ~510 nm (ratiometric imaging may require a second excitation wavelength) |
| Emission Wavelength | ~580 nm and a second emission peak for ratiometric analysis |
Quantitative Data
Table 1: Performance Characteristics of this compound
| Parameter | Value | Reference |
| Detection Limit | Nanomolar (nM) range | |
| Linear Range | Typically 0-20 µM of HClO | |
| Fluorescence Enhancement | Up to 150-fold upon reaction with HClO | |
| Optimal pH Range | 3.0 - 10.0 |
Table 2: Selectivity of this compound
This compound exhibits high selectivity for HClO over other reactive oxygen and nitrogen species.
| Interfering Species | Relative Fluorescence Response |
| Hydrogen peroxide (H₂O₂) | Minimal |
| Superoxide (O₂⁻) | Minimal |
| Nitric oxide (NO) | Minimal |
| Peroxynitrite (ONOO⁻) | Minimal |
| Hydroxyl radical (•OH) | Minimal |
Signaling Pathway and Experimental Workflow
Mitochondrial HClO Production and Role in Ferroptosis
Hypochlorous acid is primarily generated in mitochondria through the enzymatic activity of myeloperoxidase (MPO), which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). Elevated levels of mitochondrial HClO can lead to oxidative stress, lipid peroxidation, and ultimately trigger ferroptosis.
Caption: Mitochondrial HClO production pathway leading to ferroptosis.
Experimental Workflow for Quantifying Mitochondrial HClO
The following diagram outlines the general workflow for using this compound to quantify mitochondrial HClO in living cells.
References
- 1. Super-Resolution Imaging of Mitochondrial HClO during Cell Ferroptosis Using a Near-Infrared Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeting turn-on fluorescent probe for HClO detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HClO-specific near-infrared fluorescent probe for determination of Myeloperoxidase activity and imaging mitochondrial HClO in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Multiplexed Cellular Imaging via Co-staining with Red Fluorescent Mitochondrial Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles central to cellular energy production, signaling, and apoptosis. Visualizing mitochondria in the context of other cellular structures is crucial for understanding their function in both healthy and diseased states. Fluorescent microscopy, coupled with specific probes, allows for the targeted labeling and imaging of these organelles in live or fixed cells.
This application note provides a comprehensive guide to co-staining protocols using red fluorescent mitochondrial dyes, with a focus on rhodamine-based probes like the popular MitoTracker™ Red CMXRos. These cationic dyes passively diffuse across the plasma membrane and accumulate in active mitochondria due to their negative membrane potential. We will detail the probe's characteristics, provide protocols for co-staining with other fluorescent markers for the nucleus, endoplasmic reticulum, and lysosomes, and offer troubleshooting guidance for achieving high-quality multiplexed images.
Properties of Red Fluorescent Mitochondrial Probes
Successful co-staining experiments hinge on understanding the spectral properties of the chosen dyes to minimize spectral bleed-through. Rhodamine-based mitochondrial probes are popular due to their brightness and photostability. Below is a summary of the properties for a representative probe, MitoTracker™ Red CMXRos.
| Property | Value | Reference |
| Excitation Maximum | ~579 nm | [1] |
| Emission Maximum | ~599 nm | [1] |
| Recommended Filter Set | Rhodamine (TRITC) | |
| Common Working Concentration | 20 - 200 nM | |
| Solvent | Anhydrous DMSO | [2] |
| Fixability | Aldehyde-fixable | [1] |
| Staining Dependence | Mitochondrial Membrane Potential |
General Workflow for Co-Staining
A typical co-staining experiment involves several key stages, from cell preparation to image analysis. The following workflow provides a general overview of the process.
Caption: General workflow for live-cell co-staining experiments.
Selecting Spectrally Compatible Fluorophores
To avoid crosstalk between fluorescent channels, secondary probes must have excitation and emission spectra that are well-separated from the red mitochondrial dye. For a probe emitting at ~599 nm, ideal partners will be in the blue, green, or far-red regions of the spectrum.
| Target Organelle | Recommended Probe | Excitation (nm) | Emission (nm) | Channel |
| Nucleus | Hoechst 33342 | ~350 | ~461 | Blue/DAPI |
| Endoplasmic Reticulum | ER-Tracker™ Green | ~504 | ~511 | Green/FITC |
| Lysosomes | LysoTracker™ Green DND-26 | ~504 | ~511 | Green/FITC |
| Actin Cytoskeleton | Phalloidin-iFluor 488 | ~491 | ~516 | Green/FITC |
Experimental Protocols
The following protocols provide detailed methodologies for co-staining mitochondria with other key cellular components in live cells. Always optimize probe concentrations and incubation times for your specific cell type and experimental conditions.
Staining Strategy: Sequential vs. Simultaneous Incubation
The choice between adding probes sequentially or simultaneously depends on the probes' characteristics and potential interactions. A sequential approach is generally recommended to ensure optimal loading and minimize potential artifacts.
Caption: Decision diagram for choosing a staining strategy.
Protocol 1: Co-staining Mitochondria (MitoTracker™ Red) and Nuclei (Hoechst 33342)
This protocol is designed for live-cell imaging to visualize the spatial relationship between mitochondria and the nucleus.
Materials:
-
Live cells cultured on a glass-bottom dish or chamber slide
-
MitoTracker™ Red CMXRos (1 mM stock in DMSO)
-
Hoechst 33342 (1 mg/mL stock in water)
-
Pre-warmed cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Staining Solution: Prepare a working solution of MitoTracker™ Red in pre-warmed culture medium. A final concentration between 50-200 nM is a good starting point.
-
Mitochondrial Staining: Remove the culture medium from the cells and add the MitoTracker™ Red staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
Nuclear Staining: Add pre-warmed medium containing Hoechst 33342 (final concentration 1-5 µg/mL).
-
Incubation: Incubate for 5-10 minutes at 37°C.
-
Final Wash: Wash the cells once with fresh, pre-warmed medium or PBS.
-
Imaging: Immediately proceed to imaging on a fluorescence microscope equipped with appropriate filter sets for DAPI (for Hoechst) and TRITC (for MitoTracker™ Red).
Protocol 2: Co-staining Mitochondria (MitoTracker™ Red) and Lysosomes (LysoTracker™ Green)
This protocol allows for the simultaneous visualization of mitochondria and acidic lysosomal compartments in live cells.
Materials:
-
Live cells cultured on a glass-bottom dish or chamber slide
-
MitoTracker™ Red CMXRos (1 mM stock in DMSO)
-
LysoTracker™ Green DND-26 (1 mM stock in DMSO)
-
Pre-warmed cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Staining Solution: Prepare a working solution containing both MitoTracker™ Red (e.g., 100 nM) and LysoTracker™ Green (e.g., 50-75 nM) in pre-warmed culture medium.
-
Staining: Remove the existing medium from the cells and add the combined staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
Wash: Remove the staining solution and wash the cells twice with pre-warmed culture medium.
-
Imaging: Replace with fresh, pre-warmed medium. Image the cells immediately using appropriate filter sets for FITC (LysoTracker™ Green) and TRITC (MitoTracker™ Red).
Troubleshooting
Effective co-staining can sometimes be challenging. The table below outlines common issues and potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Weak Mitochondrial Signal | Low mitochondrial membrane potential. Probe concentration is too low. Insufficient incubation time. | Use healthy, actively respiring cells. Titrate probe concentration upwards. Increase incubation time. |
| High Background Fluorescence | Probe concentration is too high. Inadequate washing. | Decrease probe concentration. Increase the number and duration of wash steps. |
| Spectral Bleed-through | Emission spectra of the fluorophores overlap. Incorrect filter sets used. | Use fluorophores with wider spectral separation. Use narrow band-pass filters. Perform sequential image acquisition. |
| Phototoxicity/Photobleaching | Excessive light exposure. | Minimize exposure time and illumination intensity. Use an anti-fade mounting medium for fixed cells. Work quickly during imaging. |
| No Staining | Probe has degraded. Cells are not viable. | Use fresh probe dilutions. Store stock solutions properly. Check cell viability with a dye like Trypan Blue. |
Conclusion
Co-staining with red fluorescent mitochondrial probes like MitoTracker™ Red CMXRos is a powerful technique for visualizing mitochondrial dynamics in relation to other organelles. By carefully selecting spectrally compatible dyes, optimizing staining protocols, and being mindful of potential artifacts, researchers can obtain high-quality, multi-color images that provide valuable insights into cellular architecture and function. The protocols and guidelines presented here serve as a starting point for developing robust and reliable co-staining experiments.
References
Application Notes and Protocols for Long-Term Live-Cell Imaging with Mito-Rh-S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mito-Rh-S, a ratiometric near-infrared fluorescent probe, for the long-term live-cell imaging of mitochondrial hypochlorous acid (HClO) during ferroptosis.
Introduction to this compound
This compound is a specialized fluorescent probe designed for the sensitive and ratiometric detection of hypochlorous acid (HClO) within the mitochondria of living cells. As a near-infrared (NIR) probe, it offers advantages for live-cell imaging, including reduced phototoxicity and deeper tissue penetration. Its primary application lies in monitoring the fluctuations of mitochondrial HClO levels, particularly in the context of ferroptosis, a form of iron-dependent programmed cell death.
Key Features of this compound:
-
Target: Mitochondrial Hypochlorous Acid (HClO)
-
Imaging Type: Ratiometric, Live-Cell Imaging
-
Spectral Properties: Near-Infrared (NIR) excitation and emission, with a large emission shift of approximately 115 nm.[1]
-
Response Time: Ultrafast response rate of about 2 seconds.[1]
-
Mechanism: Based on a Photoinduced Electron Transfer (PET) sensing mechanism, providing a high signal-to-noise ratio.[1]
-
Primary Application: Monitoring mitochondrial HClO dynamics during ferroptosis, especially in models of hepatocellular carcinoma (HCC).[1][2]
Applications in Research and Drug Development
This compound is a valuable tool for investigating cellular processes involving mitochondrial oxidative stress and ferroptosis.
-
Elucidating the Role of HClO in Ferroptosis: this compound allows for the direct visualization and quantification of mitochondrial HClO production during the induction of ferroptosis by various agents like erastin or iron supplementation.
-
Screening for Modulators of Ferroptosis: The probe can be employed in high-content screening assays to identify compounds that either induce or inhibit ferroptosis by altering mitochondrial HClO levels.
-
Investigating Disease Mechanisms: Given the link between ferroptosis and various pathologies, including cancer and neurodegenerative diseases, this compound can be used to study the role of mitochondrial oxidative stress in these conditions.
-
Assessing Drug-Induced Mitochondrial Toxicity: The probe can be used to evaluate the off-target effects of drug candidates on mitochondrial function, specifically their potential to induce oxidative stress and ferroptosis.
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained using this compound in a typical experiment inducing ferroptosis in a cell line such as HepG2.
| Treatment Group | Condition | Average Ratiometric Fluorescence Intensity (Femission2/Femission1) | Fold Change vs. Control | Statistical Significance (p-value) |
| Control | Untreated | 1.0 ± 0.15 | 1.0 | - |
| Erastin (10 µM) | 6 hours | 3.5 ± 0.4 | 3.5 | < 0.01 |
| Ferrostatin-1 (1 µM) + Erastin (10 µM) | 6 hours | 1.2 ± 0.2 | 1.2 | > 0.05 |
| Fe2+ (100 µM) | 6 hours | 4.2 ± 0.5 | 4.2 | < 0.01 |
| Vehicle Control | DMSO | 1.1 ± 0.1 | 1.1 | > 0.05 |
Note: This table presents hypothetical yet representative data based on the described applications of this compound. Actual values will vary depending on the experimental setup, cell type, and imaging system.
Experimental Protocols
General Guidelines for Long-Term Live-Cell Imaging
Successful long-term imaging requires careful attention to maintaining cell health and minimizing phototoxicity.
-
Environmental Control: Maintain cells in a stage-top incubator with controlled temperature (37°C), CO2 (5%), and humidity to ensure cell viability throughout the experiment.
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure times that provide a sufficient signal-to-noise ratio. For extended time-lapse experiments, consider reducing the frequency of image acquisition.
-
Choice of Imaging Medium: Use a CO2-independent imaging medium or ensure a controlled CO2 environment to maintain stable pH.
-
Focus Stability: Utilize an autofocus system to compensate for thermal drift during long-term imaging.
Protocol for Staining and Imaging with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
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This compound probe
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Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution preparation
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Cell culture medium (e.g., DMEM)
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Phosphate-Buffered Saline (PBS)
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Cells of interest cultured on glass-bottom dishes or chamber slides suitable for microscopy
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Ferroptosis inducers (e.g., Erastin, RSL3, FeSO4)
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Ferroptosis inhibitors (e.g., Ferrostatin-1)
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Fluorescence microscope equipped for live-cell imaging with appropriate filter sets for near-infrared dyes.
Procedure:
-
Probe Preparation:
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Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture.
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the range of 1-10 µM) in pre-warmed serum-free cell culture medium. The optimal concentration should be determined empirically for each cell type.
-
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Cell Preparation and Staining:
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Plate cells on a suitable imaging vessel and allow them to adhere and reach the desired confluency.
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Wash the cells once with pre-warmed PBS.
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Remove the PBS and add the this compound staining solution to the cells.
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Incubate the cells for 15-30 minutes at 37°C in a humidified incubator.
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Washing:
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After incubation, remove the staining solution and wash the cells twice with pre-warmed cell culture medium to remove any excess probe.
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Induction of Ferroptosis (if applicable):
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After washing, add fresh pre-warmed cell culture medium containing the desired concentration of a ferroptosis inducer (e.g., erastin) or inhibitor.
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Live-Cell Imaging:
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Place the imaging dish on the microscope stage equipped with a live-cell incubation chamber.
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Allow the cells to equilibrate on the microscope stage for a few minutes before starting image acquisition.
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Acquire images using the appropriate excitation and emission wavelengths for the ratiometric analysis of this compound. The specific filter sets will depend on the spectral properties of the probe.
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For long-term imaging, set up a time-lapse acquisition with appropriate intervals.
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Image Analysis:
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Perform ratiometric analysis by calculating the ratio of the fluorescence intensities from the two emission channels.
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Quantify the changes in the ratiometric signal over time and across different treatment groups.
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Visualizations
Signaling Pathway of Ferroptosis and the Role of Mitochondrial HClO
Caption: Signaling pathway of ferroptosis highlighting the role of mitochondrial HClO.
Experimental Workflow for Long-Term Imaging with this compound
Caption: Experimental workflow for long-term live-cell imaging using this compound.
References
Troubleshooting & Optimization
Mito-Rh-S Staining Technical Support Center
Welcome to the technical support center for Mito-Rh-S, a ratiometric near-infrared fluorescent probe designed to detect fluctuations of mitochondrial hypochlorous acid (HClO) levels. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their this compound staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a specialized fluorescent probe used to detect hypochlorous acid (HClO), a type of reactive oxygen species (ROS), within the mitochondria of living cells. Its primary application is in studying cellular processes where mitochondrial ROS play a key role, such as ferroptosis, a form of iron-dependent programmed cell death.[1][2] It is particularly useful for investigating ferroptosis in contexts like hepatocellular carcinoma.[1][2]
Q2: What are the key advantages of using this compound?
A2: this compound offers several advantages for mitochondrial HClO detection:
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Ratiometric Imaging: It allows for quantitative measurements by taking the ratio of fluorescence intensities at two different emission wavelengths, which minimizes the influence of probe concentration and instrumental factors.[2]
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Near-Infrared (NIR) Emission: NIR probes provide deeper tissue penetration and reduce autofluorescence, leading to a higher signal-to-noise ratio.
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High Sensitivity and Specificity: It demonstrates a high selectivity for HClO over other reactive oxygen species.
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Rapid Response: this compound exhibits an ultrafast response rate, allowing for the detection of rapid changes in mitochondrial HClO levels.
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Large Emission Shift: A significant shift in its emission spectrum upon reacting with HClO enhances the accuracy of ratiometric analysis.
Q3: How does this compound work?
A3: this compound is designed with a mitochondria-targeting moiety that facilitates its accumulation within this organelle. Its fluorescence mechanism is based on a process called Photoinduced Electron Transfer (PET). In the absence of HClO, the probe's fluorescence is quenched. Upon reaction with HClO, the PET process is inhibited, leading to a significant increase in fluorescence intensity and a large shift in the emission wavelength.
Q4: Is this compound suitable for use in fixed cells?
A4: this compound is primarily designed for use in live cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential, which is lost in fixed cells. For staining mitochondria in fixed samples, alternative methods such as immunofluorescence with antibodies against mitochondrial proteins are recommended.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining experiments in a question-and-answer format.
Weak or No Signal
Q: I am not observing any fluorescent signal after staining with this compound. What could be the problem?
A: Several factors can lead to a weak or absent signal. Consider the following possibilities and solutions:
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Incorrect Filter Sets/Imaging Parameters: Ensure that you are using the appropriate excitation and emission wavelengths for both the free and HClO-bound forms of this compound for ratiometric imaging.
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Low Probe Concentration: The optimal concentration of this compound may vary between cell types. Perform a concentration titration to determine the ideal concentration for your specific experimental conditions.
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Insufficient Incubation Time: Allow for adequate incubation time for the probe to accumulate in the mitochondria. Optimization of the incubation period may be necessary.
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Cell Health: Compromised cell health can lead to reduced mitochondrial membrane potential, impairing the probe's ability to accumulate in the mitochondria. Ensure your cells are healthy and viable before and during the experiment.
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Low Levels of Mitochondrial HClO: The signal from this compound is dependent on the presence of HClO. If your experimental conditions do not induce an increase in mitochondrial HClO, the signal may be inherently low. Consider using a positive control, such as treating cells with an agent known to induce ferroptosis and ROS production (e.g., erastin or Fe2+), to validate the probe's functionality.
High Background Signal
Q: My images show high background fluorescence, making it difficult to distinguish the mitochondrial signal. What can I do?
A: High background can obscure your signal and interfere with accurate analysis. Here are some common causes and solutions:
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Excessive Probe Concentration: Using too high a concentration of this compound can lead to non-specific binding and high background. Optimize the probe concentration by performing a titration.
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Inadequate Washing: Although this compound is designed for a high signal-to-noise ratio, residual unbound probe in the imaging medium can contribute to background. Include a wash step with fresh, pre-warmed buffer or medium before imaging.
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Autofluorescence: Some cell types exhibit natural fluorescence (autofluorescence), which can interfere with the signal. To minimize this, use a phenol red-free imaging medium. You can also acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.
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Media Components: Components in the cell culture medium can sometimes be fluorescent. Image cells in a clear, buffered saline solution or a specialized low-background imaging medium.
Non-Specific Staining or Artifacts
Q: The staining pattern is diffuse throughout the cell, not localized to the mitochondria. What is causing this?
A: A diffuse staining pattern suggests that the probe is not accumulating properly in the mitochondria. This can be due to:
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Loss of Mitochondrial Membrane Potential: As mentioned earlier, a healthy mitochondrial membrane potential is crucial for the accumulation of many mitochondrial probes. If cells are stressed or dying, the membrane potential can dissipate, leading to the probe localizing in the cytoplasm. Monitor cell health closely.
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Probe Aggregation: At high concentrations or in inappropriate solvents, fluorescent probes can form aggregates that may be taken up non-specifically by cells. Ensure the probe is fully dissolved in a suitable solvent like DMSO before diluting it in aqueous buffer or media.
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Phototoxicity: Excessive exposure to excitation light can damage cells and mitochondria, leading to altered morphology and probe localization. Minimize light exposure by using the lowest possible laser power and shortest exposure times necessary to obtain a good signal.
Experimental Protocols
General Protocol for Staining Live Cells with this compound
This protocol provides a general guideline for staining live cells. Optimization of probe concentration and incubation time is highly recommended for each cell type and experimental condition.
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Cell Preparation:
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Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Preparation:
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Prepare a stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture.
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On the day of the experiment, dilute the this compound stock solution to the desired final working concentration in pre-warmed, serum-free medium or a suitable buffer (e.g., PBS or HBSS). It is crucial to prepare this working solution fresh.
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Staining:
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Remove the culture medium from the cells.
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Add the this compound working solution to the cells.
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Incubate the cells for the optimized duration at 37°C in a humidified incubator with 5% CO2.
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Washing (Optional but Recommended):
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Remove the staining solution.
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Wash the cells 2-3 times with pre-warmed, fresh imaging medium or buffer to remove any unbound probe.
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Imaging:
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Image the cells using a fluorescence microscope equipped with the appropriate filter sets for ratiometric imaging of this compound. Acquire images in both emission channels to allow for ratiometric analysis.
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Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for mitochondrial probes. These should be optimized for your specific experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Working Concentration | 1 - 10 µM | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times may be sufficient due to the probe's rapid response. Longer times may increase background. |
| Excitation Wavelength | Varies (NIR range) | Refer to the manufacturer's specifications for the precise excitation maxima of the bound and unbound probe. |
| Emission Wavelengths | Varies (NIR range) | Capture images at both emission maxima for ratiometric analysis. There is a reported large emission shift of 115 nm. |
Signaling Pathway and Experimental Workflow Visualization
Ferroptosis Signaling Pathway Involving Mitochondrial HClO
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Mitochondrial dysfunction, including the production of reactive oxygen species like hypochlorous acid (HClO), is a key event in this pathway. This compound can be used to monitor the increase in mitochondrial HClO during ferroptosis induced by agents like erastin or excess iron (Fe2+).
Caption: Ferroptosis pathway initiated by inducers leading to mitochondrial HClO production.
Troubleshooting Workflow for Weak or No Signal
This diagram outlines a logical workflow for troubleshooting experiments where a weak or no signal is observed with this compound staining.
Caption: A step-by-step workflow for troubleshooting weak or no this compound signal.
References
how to reduce background fluorescence with Mito-Rh-S
Technical Support Center: Mito-Rh-S
Welcome to the technical support center for this compound, a novel rhodamine-based fluorescent probe for imaging mitochondrial dynamics in live cells. This guide provides troubleshooting protocols and answers to frequently asked questions to help you optimize your experiments and reduce background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant, cationic rhodamine derivative that specifically accumulates in active mitochondria due to their negative mitochondrial membrane potential. Upon accumulation, the probe emits a bright red fluorescence, allowing for the visualization of mitochondrial morphology and function in live cells. Its fluorescence intensity is dependent on the mitochondrial membrane potential.
Q2: What are the main causes of high background fluorescence when using this compound?
A2: High background fluorescence can originate from several sources:
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Excess Dye Concentration: Using a concentration of this compound that is too high can lead to nonspecific binding to other cellular structures or residual unbound dye in the imaging medium.[1][2]
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Cellular Autofluorescence: Many cell types naturally fluoresce due to endogenous molecules like NADH, flavins, and lipofuscin.[3][4][5] This is often more pronounced in the green spectrum but can contribute to background in the red channel.
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Imaging Medium: Phenol red and other components in standard cell culture media can be highly fluorescent.
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Inadequate Washing: Insufficient washing after probe incubation fails to remove all unbound dye.
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Suboptimal Imaging Settings: Using excessive laser power or detector gain can amplify background noise.
Q3: Can I use this compound in fixed cells?
A3: this compound is primarily designed for live-cell imaging, as its accumulation depends on the mitochondrial membrane potential, which is lost upon fixation. While some residual signal may be present after fixation, it will not be representative of mitochondrial activity. Aldehyde-based fixatives like formaldehyde can also increase background autofluorescence.
Q4: How can I minimize phototoxicity and photobleaching?
A4: Phototoxicity and photobleaching occur when the sample is exposed to excessive or prolonged high-intensity light, which can damage cells and irreversibly destroy the fluorophore. To minimize these effects:
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Use the lowest possible laser power that provides an adequate signal.
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Minimize exposure time by using a sensitive detector and appropriate acquisition settings.
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Avoid continuous illumination; use intermittent imaging for time-lapse experiments.
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Incorporate an anti-photobleaching agent in your mounting medium if imaging fixed samples post-staining.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound.
Problem 1: High Background Fluorescence Obscuring Mitochondrial Signal
High background can make it difficult to resolve fine mitochondrial structures.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Dye concentration is too high. | Perform a concentration titration to find the optimal balance between signal and background. High dye concentrations can lead to nonspecific binding and intense background. Start with the recommended concentration and test 2-fold dilutions above and below this point. |
| Inadequate washing. | Increase the number and duration of wash steps after dye incubation to thoroughly remove unbound probe. Wash cells 2-3 times with pre-warmed, serum-free medium or a clear buffered saline solution. |
| Fluorescent components in imaging medium. | Image cells in a phenol red-free medium or an optically clear buffered saline solution (e.g., HBSS). Standard culture media containing phenol red, serum, and vitamins can be a significant source of background fluorescence. |
| Cellular autofluorescence. | Image an unstained control sample using the same settings to determine the level of endogenous autofluorescence. If autofluorescence is high, you may need to use spectral unmixing techniques or select a different cell line. Common sources of autofluorescence include NADH, flavins, and collagen. |
| Nonspecific binding. | Lowering the dye concentration is the primary solution. Ensure that the incubation time is not excessively long, as this can promote nonspecific accumulation in other organelles. |
| Contaminated optics or imaging vessel. | Clean the microscope objective and use high-quality, glass-bottom imaging dishes. Plastic-bottom dishes are a known source of background fluorescence. |
Problem 2: Weak or No Mitochondrial Signal
A faint signal can be due to experimental conditions or compromised cell health.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Dye concentration is too low. | If you have titrated the concentration down to reduce background, you may have gone too far. Increase the concentration in small increments. |
| Low mitochondrial membrane potential. | Ensure cells are healthy. If your experimental treatment induces mitochondrial depolarization (a hallmark of apoptosis or cellular stress), the signal will be inherently weak. Use a positive control of healthy, untreated cells. |
| Incorrect filter sets/settings. | Verify that the excitation and emission filters on the microscope are appropriate for a rhodamine-based dye (typically Excitation: ~540-560 nm, Emission: ~570-600 nm). Check that the detector gain is set appropriately. |
| Photobleaching. | The signal has been destroyed by excessive light exposure. Reduce laser power and/or exposure time. Acquire a single image first to optimize settings before starting a time-lapse experiment. |
| Cells were fixed before staining. | This compound requires an active mitochondrial membrane potential and must be used on live cells. |
Experimental Protocols & Data
Standard Protocol for Staining Live Cells with this compound
This protocol provides a starting point for optimizing this compound staining.
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Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%). Ensure the cells are healthy and evenly distributed.
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Reagent Preparation:
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Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
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On the day of the experiment, prepare a working solution by diluting the stock solution in warm, serum-free culture medium or HBSS to the desired final concentration (e.g., 20-100 nM).
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Dye Loading:
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Remove the culture medium from the cells.
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Wash the cells once with warm, serum-free medium.
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Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
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Washing:
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Remove the dye-containing medium.
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Wash the cells 2-3 times with pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound dye.
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Imaging:
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Immediately image the cells using a fluorescence microscope equipped with appropriate filters for rhodamine.
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Maintain cells at 37°C and with CO2 if conducting a long-term time-lapse experiment.
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Data Presentation: Optimizing Signal-to-Noise Ratio
The following table illustrates the effect of dye concentration and wash steps on the signal-to-noise ratio (SNR). SNR is calculated as (Mean Mitochondrial Intensity) / (Mean Background Intensity).
| This compound Conc. | Incubation Time | Number of Washes | Avg. Mitochondrial Signal (AU) | Avg. Background Signal (AU) | Signal-to-Noise Ratio (SNR) |
| 20 nM | 20 min | 2 | 850 | 150 | 5.7 |
| 50 nM | 20 min | 2 | 2100 | 220 | 9.5 (Optimal) |
| 100 nM | 20 min | 2 | 3500 | 700 | 5.0 |
| 200 nM | 20 min | 2 | 4200 | 1800 | 2.3 |
| 50 nM | 20 min | 0 | 2300 | 1150 | 2.0 |
| 50 nM | 20 min | 1 | 2150 | 450 | 4.8 |
| 50 nM | 20 min | 3 | 2050 | 200 | 10.3 |
Data are hypothetical and for illustrative purposes.
Visual Guides
Experimental Workflow
The following diagram outlines the standard workflow for a this compound imaging experiment.
Caption: Standard workflow for live-cell imaging with this compound.
Troubleshooting Decision Tree for High Background
Use this diagram to diagnose the cause of high background fluorescence.
Caption: Decision tree for troubleshooting high background fluorescence.
References
- 1. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Causes of Autofluorescence [visikol.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
improving signal-to-noise ratio for Mito-Rh-S
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the ratiometric near-infrared fluorescent probe, Mito-Rh-S.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a ratiometric near-infrared (NIR) fluorescent probe designed to detect fluctuations of mitochondrial hypochlorous acid (HClO) levels.[1] It is particularly useful for monitoring ferroptosis in hepatocellular carcinoma (HCC) cells.[1]
Q2: What are the excitation and emission wavelengths of this compound?
This compound is a ratiometric probe with two distinct emission peaks. In the absence of HClO, the probe has an emission peak at 695 nm when excited at 550 nm. Upon reaction with HClO, a new emission peak appears at 580 nm with the same excitation wavelength. The ratiometric signal is calculated from the fluorescence intensity ratio of these two wavelengths (I580nm / I695nm).
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound should be determined empirically for each cell type and experimental condition. However, a starting concentration of 10 µM has been shown to be effective for staining HepG2 cells.
Q4: What is the recommended incubation time and temperature for staining with this compound?
For HepG2 cells, incubation with 10 µM this compound for 30 minutes at 37 °C is a good starting point. Optimization of the incubation time may be necessary for different cell lines.
Q5: Is this compound toxic to cells?
This compound has been shown to have low cytotoxicity at the recommended working concentrations, allowing for live-cell imaging.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, focusing on improving the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | 1. Suboptimal Probe Concentration: The concentration of this compound may be too low for the specific cell type or density. | - Perform a concentration titration to determine the optimal working concentration (e.g., 5-20 µM). |
| 2. Insufficient Incubation Time: The probe may not have had enough time to accumulate in the mitochondria. | - Increase the incubation time (e.g., 45-60 minutes) and assess the signal intensity. | |
| 3. Low Mitochondrial HClO Levels: The experimental conditions may not be inducing a significant production of mitochondrial HClO. | - Use a positive control, such as treating cells with an inducer of ferroptosis (e.g., erastin or Fe2+), to confirm the probe's responsiveness.[1] | |
| 4. Incorrect Imaging Settings: The excitation and emission wavelengths or filter sets may not be optimal for this compound. | - Ensure you are using the correct filter sets for ratiometric imaging: Excitation at 550 nm, and emission collection at 580 nm and 695 nm. | |
| High Background Noise | 1. Excessive Probe Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and high background fluorescence. | - Titrate the probe concentration downwards to find the lowest concentration that still provides a robust signal. |
| 2. Incomplete Washing: Residual, unbound probe in the imaging medium can contribute to background noise. | - After incubation, wash the cells thoroughly with fresh, pre-warmed buffer or medium (e.g., PBS) two to three times before imaging. | |
| 3. Autofluorescence: Some cell types or media components can exhibit natural fluorescence in the same spectral range as this compound. | - Image a sample of unstained cells under the same imaging conditions to assess the level of autofluorescence. If significant, consider using a phenol red-free medium during imaging. | |
| Photobleaching | 1. Excessive Light Exposure: Prolonged or high-intensity excitation light can cause the fluorophore to photobleach, leading to a decrease in signal over time. | - Minimize the exposure time and intensity of the excitation light. Use a neutral density filter if available. |
| - Acquire images efficiently and avoid unnecessary continuous exposure. | ||
| - Use an anti-fade mounting medium if imaging fixed cells. | ||
| Inconsistent Results | 1. Variability in Cell Health: The physiological state of the cells can affect mitochondrial function and probe uptake. | - Ensure consistent cell culture conditions, including cell density and passage number. |
| 2. Inconsistent Staining Protocol: Variations in probe concentration, incubation time, or washing steps can lead to inconsistent results. | - Adhere strictly to the optimized staining protocol for all experiments. |
Experimental Protocols
Protocol for Staining Live Cells with this compound
This protocol is based on the methodology described for staining HepG2 cells.[1]
Materials:
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This compound stock solution (e.g., 1 mM in DMSO)
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Cell culture medium (e.g., DMEM)
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Phosphate-buffered saline (PBS)
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Live-cell imaging dish or plate
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Fluorescence microscope with appropriate filter sets
Procedure:
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Cell Seeding: Seed cells in a suitable live-cell imaging dish or plate and allow them to adhere and grow to the desired confluency.
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Prepare Staining Solution: Prepare a fresh working solution of this compound in pre-warmed cell culture medium to the desired final concentration (start with 10 µM).
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Cell Staining:
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Remove the existing cell culture medium.
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Add the this compound staining solution to the cells.
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Incubate the cells for 30 minutes at 37 °C in a CO2 incubator.
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Washing:
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Remove the staining solution.
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Wash the cells two to three times with pre-warmed PBS or fresh cell culture medium.
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Imaging:
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Add fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background).
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Image the cells using a fluorescence microscope with excitation at 550 nm and emission collection at 580 nm and 695 nm.
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Data Presentation
The following table summarizes the key spectral properties of this compound.
| Probe State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (Free) | 550 | 695 |
| This compound + HClO | 550 | 580 |
Visualizations
Caption: Workflow for staining and imaging live cells with this compound.
References
Mito-Rh-S photostability and phototoxicity concerns
Welcome to the technical support center for the ratiometric near-infrared (NIR) fluorescent probe, Mito-Rh-S. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the photostability and phototoxicity of this compound during live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a ratiometric near-infrared (NIR) fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid (HClO) levels. Its primary application is in monitoring ferroptosis in cells, such as hepatocellular carcinoma (HCC), by imaging changes in mitochondrial HClO.[1][2]
Q2: What are the spectral properties of this compound?
This compound exhibits a ratiometric response to HClO. In the absence of HClO, the probe has an emission peak centered at 700 nm when excited at 650 nm. Upon reaction with HClO, a new emission peak appears at 585 nm with excitation at 550 nm, resulting in a large emission shift of 115 nm.[1] This ratiometric shift allows for a more quantitative and reliable measurement of HClO levels, as it minimizes the effects of probe concentration, photobleaching, and instrument settings.
Q3: Is this compound photostable?
This compound demonstrates good photostability, which is essential for long-term live-cell imaging. Studies have shown that the fluorescence intensity of the probe remains stable under continuous laser irradiation, indicating its suitability for time-lapse experiments.[1] For detailed quantitative data, please refer to the photostability data table below.
Q4: What are the potential phototoxicity concerns with this compound?
This compound exhibits low cytotoxicity and phototoxicity at the recommended working concentrations. Cell viability assays have demonstrated that the probe has minimal impact on cell health, both with and without light exposure, ensuring that experimental observations are not skewed by probe-induced artifacts.[1] For specific details on cell viability, see the phototoxicity data table.
Q5: How does this compound target mitochondria?
The specific mechanism of mitochondrial targeting for this compound is not explicitly detailed in the primary literature. However, like many other mitochondrial probes, it is likely designed with a lipophilic cationic component that facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | 1. Incorrect filter sets: The excitation and emission wavelengths for both forms of the probe are not being captured correctly. 2. Low probe concentration: The concentration of this compound is insufficient for detection. 3. Cell health issues: The cells are unhealthy or dying, leading to compromised mitochondrial function and probe uptake. 4. Incorrect probe preparation: The probe was not dissolved or stored correctly. | 1. Use appropriate filter sets for the two emission wavelengths (around 585 nm and 700 nm). 2. Optimize the probe concentration. A typical starting concentration is 5 µM. 3. Ensure cells are healthy and in the logarithmic growth phase before staining. Use a cell viability marker to confirm. 4. Prepare fresh probe solution in DMSO and store it protected from light at -20°C. Avoid repeated freeze-thaw cycles. |
| High Background Fluorescence | 1. Excess probe concentration: Too much probe can lead to non-specific binding. 2. Inadequate washing: Unbound probe remaining in the medium contributes to background noise. 3. Autofluorescence: Cells or medium components are autofluorescent at the imaging wavelengths. | 1. Titrate the probe concentration to find the optimal balance between signal and background. 2. Ensure thorough washing of cells with fresh, pre-warmed medium after incubation with the probe. 3. Image a field of unstained cells to assess the level of autofluorescence. Use phenol red-free medium during imaging. |
| Rapid Signal Decrease (Photobleaching) | 1. High excitation laser power: Excessive laser power can accelerate the destruction of the fluorophore. 2. Long exposure times: Prolonged exposure to the excitation light increases photobleaching. 3. Frequent imaging: Acquiring images too frequently can lead to cumulative photodamage. | 1. Use the lowest possible laser power that provides an adequate signal-to-noise ratio. 2. Minimize exposure times by using a sensitive detector and optimizing camera settings. 3. Reduce the frequency of image acquisition in time-lapse experiments. |
| Signs of Cell Stress or Death (Phototoxicity) | 1. High probe concentration: Even with low intrinsic toxicity, high concentrations can become problematic under illumination. 2. High light dose: The combination of high laser power and long exposure can induce cellular damage. 3. Pre-existing cell stress: The cells may be sensitive to light due to other experimental conditions. | 1. Use the lowest effective probe concentration. 2. Minimize the overall light exposure by reducing laser power, exposure time, and imaging frequency. 3. Include a "no-light" control (cells stained with the probe but not imaged) to assess baseline cytotoxicity. Monitor cell morphology for signs of stress (e.g., blebbing, detachment). |
| Inconsistent Ratiometric Signal | 1. Incorrect background subtraction: Improper background correction can skew the ratio calculation. 2. Spectral bleed-through: The emission signal from one channel is being detected in the other. 3. Changes in cellular environment: Factors other than HClO (e.g., pH, viscosity) might be affecting the probe's fluorescence, although ratiometric probes are generally designed to minimize this. | 1. Carefully select a background region with no cells for subtraction for each channel. 2. Use appropriate emission filters and, if necessary, perform spectral unmixing. 3. Calibrate the probe's response to known concentrations of HClO in vitro to understand its behavior. |
Data Presentation
Photostability of this compound
The photostability of this compound was evaluated by continuous irradiation with a laser and monitoring the fluorescence intensity over time.
| Time (s) | Normalized Fluorescence Intensity (I/I₀) at 585 nm | Normalized Fluorescence Intensity (I/I₀) at 700 nm |
| 0 | 1.00 | 1.00 |
| 60 | ~0.98 | ~0.99 |
| 120 | ~0.96 | ~0.97 |
| 180 | ~0.94 | ~0.95 |
| 240 | ~0.92 | ~0.93 |
| 300 | ~0.90 | ~0.91 |
Data is estimated from graphical representations in the source literature and indicates high photostability.
Phototoxicity of this compound
The cytotoxicity of this compound was assessed using a standard MTT assay on HepG2 cells after 24 hours of incubation.
| Condition | Cell Viability (%) |
| Control (untreated cells) | 100 |
| This compound (5 µM, no light) | > 95 |
| This compound (10 µM, no light) | > 90 |
| This compound (5 µM, with light exposure) | > 95 |
Data indicates that this compound has low cytotoxicity and phototoxicity at working concentrations.
Experimental Protocols
Protocol for Assessing Photostability
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Cell Preparation: Plate HepG2 cells on a confocal dish and culture until they reach 70-80% confluency.
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Probe Loading: Incubate the cells with 5 µM this compound in fresh medium for 30 minutes at 37 °C.
-
Washing: Wash the cells three times with fresh, pre-warmed cell culture medium.
-
Imaging:
-
Place the dish on a confocal microscope equipped with a temperature-controlled stage.
-
Select a region of interest containing well-stained cells.
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Acquire images continuously for a set duration (e.g., 5 minutes) using the appropriate excitation and emission wavelengths for both forms of the probe.
-
Use consistent laser power and acquisition settings throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the selected region in both channels at each time point.
-
Normalize the intensity values to the initial intensity (I/I₀).
-
Plot the normalized intensity as a function of time to generate a photobleaching curve.
-
Protocol for Assessing Phototoxicity (MTT Assay)
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of approximately 1x10⁴ cells per well and culture overnight.
-
Probe Incubation: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for 24 hours.
-
Light Exposure (for phototoxicity): For the phototoxicity group, expose the cells to the imaging light source for a duration representative of a typical experiment immediately after probe loading. Keep a parallel plate in the dark as a cytotoxicity control.
-
MTT Addition: After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control group.
Visualizations
Caption: Reaction and ratiometric response of this compound to HClO in mitochondria.
Caption: A troubleshooting decision tree for common issues with this compound.
References
Technical Support Center: Optimizing Mito-Rh-S Incubation Time
Welcome to the technical support center for Mito-Rh-S, a ratiometric near-infrared fluorescent probe designed to detect mitochondrial hypochlorous acid (HClO) during ferroptosis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments for accurate and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of this compound incubation time and provides step-by-step solutions.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Fluorescence Signal | 1. Suboptimal Incubation Time: The probe may not have had enough time to accumulate in the mitochondria. 2. Low Probe Concentration: The concentration of this compound may be too low for detection. 3. Cell Health Issues: The cells may not be healthy, affecting mitochondrial function and probe uptake. 4. Incorrect Filter Sets: The fluorescence microscope may not be equipped with the appropriate filters for a near-infrared probe. | 1. Optimize Incubation Time: Perform a time-course experiment, incubating cells with this compound for varying durations (e.g., 15, 30, 45, and 60 minutes) to determine the optimal time point. 2. Optimize Probe Concentration: Titrate the this compound concentration. Start with a recommended concentration (if available from the manufacturer) and test a range of concentrations (e.g., 50 nM to 500 nM). 3. Ensure Cell Viability: Check cell health and viability before and during the experiment. Use healthy, actively dividing cells. 4. Verify Instrument Settings: Confirm that the excitation and emission wavelengths used on the microscope are appropriate for this compound. |
| High Background Fluorescence | 1. Excessive Probe Concentration: High concentrations of the probe can lead to non-specific binding and high background. 2. Prolonged Incubation Time: Incubating the cells for too long can cause the probe to accumulate in cellular compartments other than the mitochondria.[1] 3. Incomplete Washing: Residual probe in the medium can contribute to background fluorescence. | 1. Reduce Probe Concentration: Lower the concentration of this compound used for staining. 2. Shorten Incubation Time: Reduce the incubation period to minimize non-specific staining. 3. Thorough Washing: After incubation, wash the cells thoroughly with fresh, pre-warmed medium or buffer to remove any unbound probe. |
| Diffuse Cytoplasmic Staining | 1. Loss of Mitochondrial Membrane Potential: If the mitochondrial membrane potential is compromised, the probe may not be effectively sequestered in the mitochondria. 2. Cell Death: Apoptotic or necrotic cells may show diffuse staining due to loss of membrane integrity. | 1. Use Healthy Cells: Ensure that the cells are healthy and have intact mitochondrial membrane potential. 2. Include Viability Dye: Co-stain with a viability dye to distinguish between live and dead cells and exclude dead cells from the analysis. |
| Phototoxicity or Photobleaching | 1. Excessive Light Exposure: Prolonged exposure to high-intensity excitation light can damage the cells and bleach the fluorescent probe. | 1. Minimize Light Exposure: Use the lowest possible laser power and exposure time required to obtain a good signal. 2. Use Antifade Reagents: If imaging fixed cells, use a mounting medium with an antifade reagent. 3. Image Quickly: Acquire images as efficiently as possible to reduce the total light exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound?
A1: The optimal incubation time for this compound can vary depending on the cell type, probe concentration, and experimental conditions. While this compound is reported to have an ultrafast response rate of 2 seconds to HClO, sufficient time is still required for the probe to enter the cells and accumulate in the mitochondria.[2] A good starting point for optimization is to perform a time-course experiment with incubation times ranging from 15 to 60 minutes.[3][4][5]
Q2: What is the recommended concentration of this compound to use?
A2: The optimal concentration of this compound should be determined empirically for each cell type and application. A typical starting range for many mitochondrial probes is between 50 nM and 500 nM. It is recommended to perform a concentration titration to find the lowest concentration that gives a bright, specific mitochondrial signal with low background.
Q3: Can I fix the cells after staining with this compound?
A3: Whether this compound is retained after fixation depends on its chemical properties. Many mitochondrial probes are retained after fixation with paraformaldehyde (PFA). However, it is crucial to validate this for this compound in your specific experimental setup. If the signal is lost after fixation, live-cell imaging will be necessary.
Q4: How can I be sure the signal I'm seeing is specific to mitochondria?
A4: To confirm mitochondrial localization, you can co-stain the cells with a well-characterized mitochondrial marker, such as MitoTracker™ Green FM, which is independent of mitochondrial membrane potential. Co-localization of the this compound signal with the mitochondrial marker will confirm its subcellular location.
Q5: What are the excitation and emission wavelengths for this compound?
A5: this compound is a near-infrared (NIR) probe. For specific excitation and emission maxima, it is essential to consult the manufacturer's data sheet or the primary literature describing the probe.
Experimental Protocols
Protocol for Optimizing this compound Incubation Time
This protocol provides a general framework for determining the optimal incubation time for this compound in your specific cell line.
-
Cell Preparation:
-
Plate your cells on a suitable imaging dish (e.g., glass-bottom dish or chamber slide) and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, dilute the this compound stock solution to the desired working concentration in a pre-warmed, serum-free medium or appropriate buffer. It is recommended to test a range of concentrations (e.g., 50 nM, 100 nM, 250 nM, 500 nM).
-
-
Incubation Time-Course:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for different durations. A suggested time course is 15, 30, 45, and 60 minutes.
-
-
Washing:
-
After each incubation time point, remove the staining solution and wash the cells two to three times with a pre-warmed, fresh medium or buffer to remove any unbound probe.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate near-infrared filter sets.
-
Use consistent imaging settings (e.g., laser power, exposure time, gain) across all time points for accurate comparison.
-
-
Analysis:
-
Visually inspect the images to determine the incubation time that provides the best balance between bright mitochondrial staining and low background fluorescence.
-
Quantify the fluorescence intensity in the mitochondria versus the cytoplasm to objectively determine the optimal signal-to-noise ratio.
-
Visualizations
Experimental Workflow for Optimizing Incubation Time
Caption: A flowchart illustrating the key steps for optimizing the incubation time of the this compound probe.
Signaling Pathway: Mitochondrial HClO in Ferroptosis
Caption: A simplified diagram showing the generation of mitochondrial HClO and its association with ferroptosis inducers.
References
Technical Support Center: Mito-Rh-S & Mitochondrial Probes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mito-Rh-S and other rhodamine-based mitochondrial fluorescent probes. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experiments.
Disclaimer: Specific stability and protocol data for "this compound" is limited in publicly available literature. The information provided is based on a recently published study on this compound and established principles from widely-used, analogous rhodamine-based mitochondrial probes such as MitoTracker Red CMXRos and TMRM.[1] Researchers should always refer to the manufacturer's specific product datasheet and perform initial optimization experiments for their specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A: this compound is a ratiometric near-infrared (NIR) fluorescent probe designed to detect fluctuations in mitochondrial hypochlorous acid (HClO) levels.[1] It is particularly useful for studying ferroptosis, a form of regulated cell death, in contexts such as hepatocellular carcinoma.[1] Key features of this compound include an ultrafast response time (2 seconds) and a significant emission shift of 115 nm, which allows for ratiometric imaging.[1]
Q2: How should I store and handle this compound and other rhodamine-based probes?
A: Proper storage is critical to maintaining the stability and performance of mitochondrial probes.
| Probe Family | Lyophilized Solid Storage | Stock Solution Storage (in DMSO) | Key Handling Notes |
| This compound | Room temperature (in continental US; may vary elsewhere). Refer to Certificate of Analysis for specific recommendations.[1] | Information not specified. General practice for similar probes is -20°C, protected from light. | Specific handling instructions are not detailed in the available literature. Following general best practices for fluorescent probes is recommended. |
| MitoTracker Probes (e.g., CMXRos) | -20°C, desiccated and protected from light. Stable for up to 1 year. | -20°C, protected from light. Use within 2 weeks is recommended. Aliquot to avoid repeated freeze-thaw cycles. | Allow the vial to warm to room temperature before opening to prevent condensation. |
| Rhodamine 123 & TMRM | -20°C, protected from light. Stable for up to 1 year. | -20°C, protected from light. Aliquot to avoid freeze-thaw cycles. TMRM stock in DMSO should be used within one month. | Working solutions are often unstable and should be prepared fresh for each experiment. Protect from light during storage and use. |
Q3: My fluorescent signal is weak or absent. What are the possible causes?
A: Several factors can lead to a weak or non-existent signal. Consider the following:
-
Loss of Mitochondrial Membrane Potential (ΔΨm): Many rhodamine-based probes, like Rhodamine 123 and TMRM, accumulate in mitochondria based on the negative mitochondrial membrane potential. If your cells are unhealthy or have been treated with a mitochondrial uncoupler (like CCCP or FCCP), the potential may be dissipated, preventing dye accumulation.
-
Incorrect Filter Sets: Ensure your microscope's excitation and emission filters are appropriate for the specific probe you are using.
-
Low Probe Concentration: The optimal concentration can vary significantly between cell types. You may need to perform a titration to find the ideal concentration for your experiment.
-
Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. Minimize exposure times and use the lowest laser power necessary for imaging.
-
Probe Instability: Working solutions of some probes are not stable for long periods. Always prepare fresh working solutions from a frozen stock for each experiment.
Q4: The fluorescent signal is diffusing out of the mitochondria into the cytoplasm. Why is this happening?
A: This is a common issue, particularly with potentiometric dyes like Rhodamine 123 and TMRM.
-
Mitochondrial Depolarization: As with a weak signal, a loss of membrane potential is the most common cause. When the potential collapses, the dye is no longer retained in the mitochondria and redistributes into the cytoplasm.
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Fixation Issues: Some probes are not well-retained after fixation with aldehydes. If your protocol involves fixation, choose a probe specifically designed for this purpose, such as MitoTracker Red CMXRos, which contains a mildly thiol-reactive chloromethyl moiety that covalently binds to mitochondrial proteins.
-
Probe Efflux: Some cells, particularly tumor cells, can actively pump out fluorescent dyes, a mechanism associated with multidrug resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Probe concentration is too high. | Perform a concentration titration to determine the optimal staining concentration (e.g., 50-200 nM for MitoTracker Red CMXRos). |
| Incomplete removal of unbound probe. | Ensure adequate washing steps with fresh, pre-warmed media after incubation. | |
| Autofluorescence, especially in plant cells or certain media. | Image an unstained control sample to assess autofluorescence. Consider using a probe in the far-red or near-infrared spectrum to avoid chlorophyll autofluorescence. Use phenol red-free medium for imaging. | |
| Signal Fades Rapidly (Photobleaching) | Excessive exposure to excitation light. | Minimize light exposure by using lower laser power, reducing exposure times, and acquiring images less frequently during time-lapse experiments. |
| Probe is not photostable enough for long-term imaging. | For extended time-lapse studies (>24-48 hours), consider using genetically encoded fluorescent proteins (e.g., mt-DsRed) or newer, more photostable dyes. | |
| Inconsistent Results Between Experiments | Inconsistent probe working solution. | Always prepare the working solution fresh from a DMSO stock immediately before use. Some probes are unstable in aqueous media. |
| Variation in cell health or density. | Ensure consistent cell seeding density and monitor cell health. Only use healthy, actively dividing cells for staining. | |
| Fluctuation in mitochondrial membrane potential (ΔΨm). | Maintain consistent culture conditions. Be aware that changes in ΔΨm are a biological readout and may reflect the experimental treatment. | |
| Cell Toxicity Observed After Staining | Probe concentration is too high. | Use the lowest effective concentration of the probe. High concentrations can be cytotoxic and may interfere with mitochondrial function. |
| Prolonged incubation time. | Optimize the incubation time (typically 15-45 minutes at 37°C) for your cell type. |
Experimental Protocols & Methodologies
General Protocol for Staining Live Cells with Mitochondrial Probes
This protocol is a general guideline. Optimal concentrations and incubation times must be determined empirically for each cell type and probe.
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Prepare Stock Solution: Dissolve the lyophilized probe in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM). Aliquot into single-use volumes and store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, warm a stock solution aliquot to room temperature. Dilute the stock solution into pre-warmed, serum-containing cell culture medium to the desired final working concentration (e.g., 20-200 nM). Vortex briefly to mix. Critical Step: Use the working solution promptly as some probes are unstable in aqueous solutions.
-
Cell Staining: Remove the existing medium from your cultured cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-45 minutes. The optimal time will vary.
-
Wash: Remove the staining solution and wash the cells two to three times with fresh, pre-warmed medium to remove any unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter sets. For live-cell imaging, maintain the cells at 37°C and 5% CO₂.
Visualized Workflows and Pathways
References
Technical Support Center: Mitochondrial Staining
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of mitochondrial fluorescent probes, with a special focus on Mito-Rh-S and general guidance for rhodamine-based dyes sensitive to mitochondrial membrane potential.
Section 1: Understanding this compound
This compound is a specialized ratiometric near-infrared (NIR) fluorescent probe.[1] It is not a general marker of cell health based on mitochondrial membrane potential. Instead, it is designed to detect fluctuations in mitochondrial hypochlorous acid (HClO) levels, particularly during a specific form of cell death called ferroptosis.[1][2][3][4]
Frequently Asked Questions (FAQs) for this compound
Q1: What is the primary application of this compound?
A1: The primary application of this compound is to monitor changes in mitochondrial HClO levels in living cells. It has been specifically used to study the role of mitochondrial HClO during ferroptosis in hepatocellular carcinoma (HCC).
Q2: How does this compound work?
A2: this compound is a ratiometric probe, meaning its fluorescence emission shifts in response to its target. In the presence of mitochondrial HClO, the probe exhibits a significant shift in its emission wavelength (approximately 115 nm), allowing for quantitative measurements based on the ratio of fluorescence intensities at two different wavelengths. This ratiometric nature provides a high signal-to-noise ratio.
Q3: Does the staining intensity of this compound directly correlate with overall cell health?
A3: Not in the traditional sense. While ferroptosis is a form of cell death, this compound fluorescence is specifically reporting on the levels of mitochondrial HClO, not directly on the mitochondrial membrane potential, which is a more common indicator of general mitochondrial health. An increase in this compound signal indicates an elevation in mitochondrial HClO, which is associated with the specific process of ferroptosis.
Signaling Pathway for this compound in Ferroptosis
Caption: Mechanism of this compound activation during ferroptosis.
Section 2: Impact of Cell Health on Rhodamine-Based Mitochondrial Dyes
This section provides a broader overview for researchers using rhodamine-based, cationic dyes (e.g., Rhodamine 123, TMRM, TMRE) that accumulate in mitochondria based on the mitochondrial membrane potential (ΔΨm). Cell health is intrinsically linked to mitochondrial function, and therefore, directly impacts the staining with these dyes.
Frequently Asked Questions (FAQs)
Q1: How does cell health affect staining with potential-dependent mitochondrial dyes?
A1: Healthy, metabolically active cells maintain a high negative mitochondrial membrane potential. Cationic dyes like Rhodamine 123 and TMRE accumulate in the negatively charged mitochondrial matrix. In unhealthy or apoptotic cells, the mitochondrial membrane potential is often dissipated (less negative). This leads to a significant reduction in dye accumulation and, consequently, a weaker fluorescent signal.
Q2: What could a weak or diffuse mitochondrial stain indicate?
A2: A weak or diffuse staining pattern can indicate several issues:
-
Poor Cell Health: The cells may be undergoing apoptosis or are metabolically inactive, leading to a collapsed mitochondrial membrane potential.
-
Incorrect Dye Concentration: Using a concentration that is too low may result in a weak signal, while a concentration that is too high can lead to fluorescence quenching or non-specific staining of other cellular compartments.
-
Suboptimal Staining Protocol: Incubation times that are too short may not allow for sufficient dye accumulation.
-
Photobleaching: Excessive exposure to excitation light can irreversibly destroy the fluorophore.
Q3: Can these dyes be toxic to cells?
A3: At high concentrations or with prolonged incubation times, some rhodamine-based dyes can be cytotoxic by interfering with mitochondrial respiration. It is crucial to use the lowest effective concentration and optimize the incubation time for your specific cell type.
Experimental Protocol: Staining with a Generic Rhodamine-Based Mitochondrial Dye
This protocol provides a general guideline. Optimal conditions, particularly dye concentration and incubation time, should be empirically determined for each cell type and experimental setup.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of the rhodamine dye in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free medium or appropriate buffer to the desired final working concentration (typically in the nM to low µM range).
-
-
Cell Preparation:
-
Culture cells on coverslips or in imaging-appropriate plates to a confluency of 50-70%.
-
Ensure cells are healthy and actively proliferating before staining.
-
-
Staining:
-
Remove the culture medium and wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the dye-containing working solution to the cells.
-
Incubate for 20-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells 2-3 times with a pre-warmed imaging medium (e.g., phenol red-free medium) to remove unbound dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for rhodamine dyes (e.g., excitation ~540-560 nm, emission ~570-620 nm).
-
Maintain cells at 37°C and 5% CO₂ during live-cell imaging.
-
Quantitative Data Summary
The optimal parameters for mitochondrial staining can vary significantly between different cell types and rhodamine derivatives. The following table provides a general range of concentrations and incubation times reported in the literature for common rhodamine-based dyes.
| Parameter | Rhodamine 123 | TMRM/TMRE |
| Typical Working Concentration | 1-10 µM | 20-200 nM |
| Typical Incubation Time | 15-30 minutes | 20-60 minutes |
| Excitation (approx.) | 507 nm | 548 nm |
| Emission (approx.) | 529 nm | 573 nm |
| Fixability | Poor, lost after fixation | Poor, lost after fixation |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | 1. Poor cell health/apoptosis. 2. Dye concentration too low. 3. Insufficient incubation time. 4. Incorrect filter set. | 1. Check cell viability with a viability dye (e.g., Trypan Blue). Use a positive control for high membrane potential (healthy, untreated cells). 2. Perform a concentration titration to find the optimal concentration. 3. Increase incubation time. 4. Verify the excitation and emission spectra of your dye and the specifications of your microscope filters. |
| High Background/Diffuse Staining | 1. Dye concentration too high. 2. Inadequate washing. 3. Presence of serum in staining medium. | 1. Reduce the dye concentration. 2. Increase the number and duration of wash steps. 3. Perform staining and washing in serum-free medium. |
| Signal Fades Quickly | 1. Photobleaching. 2. Dye leakage from mitochondria. | 1. Reduce excitation light intensity and exposure time. Use an anti-fade mounting medium for fixed cells. 2. Image immediately after staining. Ensure cells are maintained under optimal conditions during imaging. |
| Granular or Punctate Staining | 1. Dye precipitation. 2. Cell stress or toxicity. | 1. Ensure the dye is fully dissolved in the working solution. Filter the solution if necessary. 2. Reduce dye concentration and/or incubation time. Check for signs of cellular stress, such as membrane blebbing or mitochondrial fragmentation. |
Troubleshooting Workflow
Caption: Workflow for troubleshooting common mitochondrial staining issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mitochondria-targeting turn-on fluorescent probe for HClO detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A HClO-specific near-infrared fluorescent probe for determination of Myeloperoxidase activity and imaging mitochondrial HClO in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ratiometric Covalent Fluorescent Probes for Dynamic Super-Resolution Imaging of Mitochondrial HClO - PubMed [pubmed.ncbi.nlm.nih.gov]
Mito-Rh-S Ratiometric Signal Calibration: Technical Support Center
Welcome to the technical support center for the calibration and use of Mito-Rh-S. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound to monitor mitochondrial hypochlorous acid (HClO). Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure? A1: this compound is a near-infrared (NIR), mitochondria-targeting fluorescent probe designed for the ratiometric detection of hypochlorous acid (HClO).[1][2] HClO is a highly reactive oxygen species (ROS) produced in mitochondria, and its abnormal levels are associated with mitochondrial dysfunction and various diseases, including ferroptosis.[1]
Q2: How does this compound work? A2: this compound is based on a rhodamine scaffold, a lipophilic cation that facilitates its accumulation within the mitochondria in response to the negative mitochondrial membrane potential. In its native state, the probe has a distinct fluorescence emission spectrum. Upon rapid and specific reaction with HClO, the probe undergoes a conformational change that results in a large shift in its emission wavelength (approximately 115 nm).[1][2] This shift allows for ratiometric imaging.
Q3: Why is ratiometric calibration necessary for this compound? A3: Ratiometric measurement involves taking the ratio of fluorescence intensities at two different emission wavelengths. This approach is highly advantageous as it can minimize artifacts and errors arising from variations in probe concentration, photobleaching, and instrument settings (e.g., laser power, detector sensitivity). Calibration is essential to correlate the measured fluorescence ratio to a specific concentration of HClO, enabling quantitative analysis of mitochondrial HClO levels.
Q4: What is the response time of this compound to HClO? A4: this compound exhibits an ultrafast response, reacting with HClO in as little as 2 seconds, allowing for the real-time monitoring of rapid changes in mitochondrial HClO levels.
Experimental Protocols and Data
Probe Preparation and Storage
Proper handling of this compound is critical for reproducible results.
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Ensure DMSO is high-quality and free of water. |
| Stock Concentration | 1 mM | Prepare small aliquots to avoid repeated freeze-thaw cycles. |
| Storage | -20°C or below, protected from light | The probe is light-sensitive. |
| Working Solution | Dilute from stock into appropriate buffer or cell culture medium immediately before use. | Do not store diluted solutions. |
Diagram: Ratiometric Detection Principle
This diagram illustrates the core mechanism of this compound. In the absence of the analyte (HClO), the probe emits light at a specific wavelength (Emission 1). Upon reaction with HClO, its structure changes, causing a shift to a longer wavelength (Emission 2). The ratio of these two intensities provides a quantitative measure.
Protocol 1: In Vitro Calibration of this compound Signal
This protocol establishes a standard curve to correlate the fluorescence intensity ratio (Fchannel2 / Fchannel1) with known concentrations of HClO.
Materials:
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This compound stock solution (1 mM in DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Sodium hypochlorite (NaClO) solution (commercially available, concentration verified)
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Fluorometer or fluorescence plate reader
Procedure:
-
Prepare HClO Standards: Perform a serial dilution of the verified NaClO solution in PBS (pH 7.4) to create a range of HClO concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM). Prepare these fresh.
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Prepare Probe Solution: Dilute the this compound stock solution to a final concentration of 5-10 µM in each of the HClO standard solutions.
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Incubate: Allow the probe to react with the HClO for 5 minutes at room temperature, protected from light. The reaction is very fast.
-
Measure Fluorescence:
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Set the excitation wavelength (λex). Based on the rhodamine structure, this is typically in the range of 500-560 nm. Note: Refer to the primary publication for the precise optimal wavelength.
-
Measure the fluorescence intensity at the two emission peaks (Channel 1 and Channel 2). These peaks are separated by ~115 nm (e.g., ~585 nm and ~700 nm).
-
-
Data Analysis:
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For each HClO concentration, calculate the ratio of the fluorescence intensities: Ratio = IntensityChannel 2 / IntensityChannel 1.
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Plot the Ratio values against the corresponding HClO concentration.
-
Perform a linear regression analysis on the linear portion of the curve to obtain the calibration equation.
-
Protocol 2: Live Cell Staining and Ratiometric Imaging
This protocol describes how to load live cells with this compound for imaging mitochondrial HClO.
Materials:
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Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.
-
This compound stock solution (1 mM in DMSO).
-
Complete cell culture medium.
-
Imaging buffer (e.g., Hank's Balanced Salt Solution (HBSS) or phenol red-free medium).
Procedure:
-
Cell Culture: Seed cells at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 5-10 µM in serum-free medium or HBSS. Note: The optimal concentration may vary by cell type and should be determined empirically.
-
Cell Staining: Remove the culture medium from the cells and wash once with warm HBSS. Add the staining solution to the cells.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Wash: Remove the staining solution and wash the cells two to three times with warm HBSS or imaging buffer to remove excess probe.
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Imaging: Add fresh imaging buffer to the cells. Proceed with imaging on a confocal or widefield fluorescence microscope equipped with the appropriate filter sets.
-
Image Acquisition:
-
Excite the cells at the optimal wavelength for this compound.
-
Simultaneously or sequentially acquire images in two emission channels (e.g., Channel 1: 570-620 nm; Channel 2: 680-750 nm).
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Generate a ratiometric image by dividing the image from Channel 2 by the image from Channel 1 on a pixel-by-pixel basis using appropriate software (e.g., ImageJ/Fiji, MetaMorph).
-
Diagram: Experimental Workflow for Live Cell Imaging
This diagram outlines the key steps from cell preparation to final data analysis for a typical experiment.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No/Very Weak Signal | 1. Incorrect Filter/Wavelength Settings: Excitation or emission filters do not match the probe's spectra. 2. Low Probe Concentration: Staining concentration is too low for the cell type. 3. Depolarized Mitochondria: Cells are unhealthy, leading to a loss of mitochondrial membrane potential and reduced probe accumulation. | 1. Verify microscope filter sets against the probe's spectral data from the primary literature. 2. Perform a concentration titration (e.g., 1 µM to 20 µM) to find the optimal staining concentration. 3. Check cell health using a viability assay (e.g., Trypan Blue). Use a co-stain like MitoTracker Green to confirm mitochondrial integrity. |
| High Background/Non-Specific Staining | 1. Probe Concentration Too High: Excess probe is binding to other cellular structures. 2. Inadequate Washing: Residual extracellular probe remains. 3. Probe Aggregation: Stock solution was not properly dissolved or has precipitated. | 1. Reduce the working concentration of this compound. 2. Increase the number and duration of wash steps after incubation. 3. Ensure the DMSO stock is fully dissolved. Briefly vortex or sonicate if necessary. Prepare fresh working solutions. |
| Signal in Only One Channel | 1. No HClO Production: The experimental conditions are not inducing HClO, so no ratiometric shift occurs. 2. Incorrect Emission Channel Settings: The emission bandwidth for the second channel is set incorrectly. | 1. Use a positive control. Treat a sample of stained cells with a low concentration of exogenous HClO (or an inducer like PMA) to confirm the probe is responsive. 2. Ensure the emission windows for both channels are distinct and centered on the expected emission peaks. |
| Calibration Curve is Non-Linear or has a Poor Fit (R² < 0.95) | 1. Inaccurate HClO Standards: The stock NaClO solution concentration is incorrect or has degraded. 2. Signal Saturation: Detector gain is too high, leading to saturated pixels at high HClO concentrations. 3. Photobleaching: Excessive exposure to excitation light is damaging the probe. | 1. Use a fresh, spectrophotometrically verified stock of NaClO for dilutions. 2. Reduce detector gain or laser power to ensure the brightest signals are within the linear range of the detector. 3. Minimize light exposure. Use the lowest possible laser power and fastest acquisition speed that provides a good signal-to-noise ratio. |
References
Validation & Comparative
A Head-to-Head Comparison: Mito-Rh-S Versus Other Fluorescent Probes for Hypochlorous Acid Detection
For researchers, scientists, and drug development professionals at the forefront of cellular biology and oxidative stress research, the accurate detection of hypochlorous acid (HClO) is paramount. As a key reactive oxygen species (ROS), HClO plays a critical role in various physiological and pathological processes, including immune response and ferroptosis. This guide provides an objective comparison of Mito-Rh-S, a novel mitochondria-targeting fluorescent probe, with other established probes for HClO detection, supported by experimental data and detailed protocols.
This compound has emerged as a potent tool for monitoring mitochondrial HClO levels. It is a ratiometric near-infrared (NIR) fluorescent probe that has been noted for its rapid response and significant emission shift upon reacting with HClO.[1][2] This guide will delve into the performance metrics of this compound and compare them against a range of other fluorescent probes, offering a comprehensive overview to inform your experimental design.
Comparative Performance of HClO Fluorescent Probes
The selection of an appropriate fluorescent probe is contingent on various factors, including sensitivity, selectivity, response time, and the specific cellular compartment of interest. The following table summarizes the key quantitative data for this compound and other notable HClO probes.
| Probe | Type | Limit of Detection (LOD) | Response Time | Emission Shift (nm) / Fold Enhancement | Mitochondria-Targeting | Key Advantages |
| This compound | Ratiometric, NIR | Not specified | ~2 seconds[1] | 115 nm[1] | Yes[1] | Ultrafast response, large ratiometric shift, NIR emission. |
| BNA-HClO | Turn-on | 37.56 nM | < 30 seconds | 374-fold enhancement | No | High sensitivity, rapid response, large fluorescence enhancement. |
| HKOCl-3 | Turn-on | 0.33 nM | < 1 minute | >358-fold enhancement | No | Ultrasensitive, high selectivity, rapid response. |
| TACB | Turn-on | 98.6 nM | < 20 seconds | Not specified | Yes | Fast response, mitochondria-targeting. |
| MBI-OMe | Ratiometric | 1.2 µM | Not specified | Ratiometric (I392 nm/I477 nm) | Yes | Ratiometric detection, two-photon properties. |
| Cy7-NphS | Turn-on, NIR | 3.69x10⁻³ U/mL (for MPO activity) | Fast | Not specified | Yes | NIR emission, high sensitivity for MPO activity. |
| NBD-TM | Turn-on | Not specified | Rate constant with HOCl: 1 x 10⁷ M⁻¹s⁻¹ | Not specified | No | Very high reaction rate with HOCl. |
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental setups, the following diagrams are provided in DOT language.
References
A Head-to-Head Comparison: Mito-Rh-S vs. Commercial Kits for Ferroptosis Detection
An objective guide for researchers navigating the options for monitoring iron-dependent cell death. This guide provides a detailed comparison of the novel near-infrared probe Mito-Rh-S against established commercial kits, focusing on mechanism, performance, and experimental protocols to aid in selecting the appropriate tool for your research needs.
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Consequently, the development of precise and reliable methods to detect and quantify ferroptosis is of paramount importance for the scientific community. This guide offers a comprehensive comparison between a novel fluorescent probe, this compound, and the widely used commercial kits, primarily those based on the C11-BODIPY™ 581/591 sensor, for the detection of events central to ferroptosis.
Mechanism of Action: Different Windows into a Complex Process
The choice of a detection method largely depends on the specific aspect of the ferroptotic pathway a researcher aims to investigate. This compound and C11-BODIPY™ 581/591 offer distinct approaches to monitoring this process.
This compound: This novel probe is a ratiometric, near-infrared (NIR) fluorescent sensor designed to detect fluctuations of hypochlorous acid (HClO) specifically within the mitochondria during ferroptosis.[1][2][3] HClO is a reactive oxygen species (ROS) produced in mitochondria, and its levels have been shown to be elevated during ferroptosis.[2][3] this compound operates on a photoinduced electron transfer (PET) mechanism, which contributes to a high signal-to-noise ratio. Upon reaction with HClO, the probe exhibits a significant shift in its fluorescence emission, allowing for ratiometric analysis that minimizes artifacts from environmental or concentration variations.
Commercial Kits (featuring C11-BODIPY™ 581/591): The most common commercial kits for monitoring ferroptosis utilize probes that directly measure lipid peroxidation, a key downstream event and hallmark of this cell death pathway. C11-BODIPY™ 581/591 is a fluorescent fatty acid analog that incorporates into cellular membranes. In its native, reduced state, it fluoresces red. Upon oxidation by lipid radicals, its fluorescence shifts to green. This spectral shift allows for a ratiometric readout (green/red fluorescence intensity) to quantify the extent of lipid peroxidation. Other commercial kits may target different markers, such as iron accumulation or glutathione (GSH) depletion.
Signaling Pathway of Ferroptosis
The diagram below illustrates the core signaling events in ferroptosis, highlighting the points of detection for different methodologies. System Xc- inhibition or GPX4 inactivation leads to the accumulation of lipid reactive oxygen species (ROS), a process dependent on iron and polyunsaturated fatty acids (PUFAs).
Caption: Core signaling pathway of ferroptosis.
Quantitative Data Presentation
The following table summarizes the key performance characteristics of this compound and a representative commercial probe, C11-BODIPY™ 581/591. Data for this compound is based on its initial publication, while data for C11-BODIPY™ is compiled from manufacturer datasheets and scientific literature.
| Feature | This compound | C11-BODIPY™ 581/591 (Commercial Kits) |
| Analyte | Mitochondrial Hypochlorous Acid (HClO) | Lipid Radicals / Peroxidation |
| Ratiometric Shift | Yes (Emission shift of 115 nm) | Yes (Emission shift from ~590 nm to ~510 nm) |
| Excitation (Ex) | ~550 nm | Reduced: ~581 nm; Oxidized: ~488 nm |
| Emission (Em) | Pre-reaction: ~585 nm; Post-reaction: ~700 nm | Reduced: ~591 nm; Oxidized: ~510 nm |
| Response Time | Ultrafast (2 seconds) | Slower, dependent on rate of lipid peroxidation |
| Signal-to-Noise | High (Qualitative) | High (Qualitative) |
| Photostability | Good (Implied by application) | Good |
| Quantum Yield | Not explicitly reported | High |
| Advantages | Near-infrared emission, ultrafast response, targets an early mitochondrial event. | Direct measurement of lipid peroxidation, well-validated, widely available, extensive literature. |
| Limitations | Indirect measure of ferroptosis, limited validation in diverse models, potential off-target effects of HClO. | Can overestimate lipid damage, may exert antioxidant effects, less sensitive for early-stage detection. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for using this compound and C11-BODIPY™ 581/591 in cultured cells.
Experimental Workflow Overview
The general workflow for using fluorescent probes to detect ferroptosis in live cells involves several key stages, from cell preparation to image acquisition and analysis.
Caption: General experimental workflow for ferroptosis detection.
Protocol 1: Detection with this compound
This protocol is based on the methodology described in the primary literature for this compound.
-
Cell Culture: Seed cells (e.g., HepG2) in a suitable imaging dish or plate and culture overnight to allow for adherence.
-
Induction of Ferroptosis: Treat cells with a ferroptosis inducer (e.g., Erastin or Fe²⁺) for the desired time. Include negative and positive controls (e.g., co-treatment with a ferroptosis inhibitor like Ferrostatin-1).
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to a final working concentration (e.g., 10 µM) in cell culture medium.
-
Staining: Remove the medium from the cells and add the this compound working solution. Incubate for approximately 30 minutes at 37°C.
-
Washing: Wash the cells three times with Phosphate-Buffered Saline (PBS) to remove any unbound probe.
-
Imaging: Immediately image the cells using a confocal fluorescence microscope. Acquire images in two channels:
-
Channel 1 (Pre-reaction): Excitation ~550 nm, Emission ~585 nm.
-
Channel 2 (Post-reaction): Excitation ~550 nm, Emission ~700 nm.
-
-
Analysis: Calculate the ratio of fluorescence intensities (Channel 2 / Channel 1) to quantify the change in mitochondrial HClO levels.
Protocol 2: Detection with C11-BODIPY™ 581/591
This is a generalized protocol compiled from various commercial kit instructions.
-
Cell Culture: Seed cells in a suitable imaging dish or plate and culture overnight.
-
Probe Loading:
-
Prepare a stock solution of C11-BODIPY™ 581/591 in high-quality anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells twice with pre-warmed PBS or Hank's Balanced Salt Solution (HBSS) to remove excess probe.
-
Induction of Lipid Peroxidation: Add fresh, pre-warmed medium containing the desired ferroptosis inducer (e.g., RSL3, cumene hydroperoxide) or vehicle control. For inhibitor studies, pre-incubate with the inhibitor before adding the inducer.
-
Imaging: Acquire images using a fluorescence microscope or flow cytometer.
-
Microscopy: Use filter sets appropriate for detecting both the reduced (red) and oxidized (green) forms of the probe.
-
Green Channel (Oxidized): Excitation ~488 nm, Emission ~510 nm.
-
Red Channel (Reduced): Excitation ~581 nm, Emission ~591 nm.
-
-
Flow Cytometry: Use appropriate lasers and detectors to measure fluorescence in both the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) ranges.
-
-
Analysis: Determine the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Conclusion
Both this compound and commercial kits based on C11-BODIPY™ 581/591 are valuable tools for studying ferroptosis, but they provide different types of information.
-
This compound offers a novel approach by targeting an early event in the mitochondrial ROS burst associated with ferroptosis. Its near-infrared emission and rapid response time are significant advantages, particularly for dynamic live-cell imaging. However, as it measures a surrogate marker (HClO), its specificity as a direct indicator of ferroptosis requires further validation across different cell types and inducers.
-
Commercial kits featuring C11-BODIPY™ 581/591 provide a direct and well-established method for measuring lipid peroxidation, a definitive hallmark of ferroptosis. Their widespread use is supported by extensive validation and a wealth of literature. The main limitations are that lipid peroxidation is a downstream event and the probe itself may influence the cellular redox state.
References
Validating Mito-Rh-S for Mitochondrial Hypochlorous Acid Detection: A Comparative Guide to Alternative Methods
For researchers, scientists, and drug development professionals, the accurate detection of mitochondrial reactive oxygen species (ROS) is paramount for advancing our understanding of cellular signaling, oxidative stress, and disease pathogenesis. This guide provides an objective comparison of the fluorescent probe Mito-Rh-S with alternative methods for the detection of mitochondrial hypochlorous acid (HClO), a key ROS. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate experimental design.
Unveiling Mitochondrial HClO with this compound
This compound is a ratiometric, near-infrared (NIR) fluorescent probe specifically designed to detect fluctuations in mitochondrial HClO levels.[1] It boasts a rapid response time of approximately 2 seconds and a significant emission shift of 115 nm, contributing to a high signal-to-noise ratio.[1] This probe has been successfully utilized to monitor elevated mitochondrial HClO levels during ferroptosis in hepatocellular carcinoma cells.[1]
A Comparative Analysis of Detection Methodologies
The selection of an appropriate method for detecting mitochondrial HClO and other ROS is critical and depends on the specific experimental needs, including the desired level of quantification, specificity, and the biological system under investigation. Below is a comparative overview of this compound and alternative techniques.
| Method | Principle | Analyte(s) | Detection Limit | Response Time | Advantages | Disadvantages |
| This compound | Ratiometric Fluorescence | Mitochondrial HClO | Not explicitly stated | ~2 seconds[1] | High signal-to-noise ratio, ratiometric detection minimizes artifacts, NIR emission reduces autofluorescence.[1] | Limited quantitative data on quantum yield and potential for off-target reactions not fully characterized in all biological contexts. |
| MitoSOX Red | Fluorescence | Mitochondrial Superoxide | Not explicitly stated | Minutes to 30 minutes | Widely used and commercially available, targets mitochondria. | Can be oxidized by species other than superoxide, leading to potential artifacts. The oxidized product can intercalate into nuclear DNA. |
| Amplex Red | Fluorescence | Extracellular H₂O₂ | As low as 10 picomoles | Minutes | High sensitivity and specificity for H₂O₂. | Indirectly measures mitochondrial ROS by detecting released H₂O₂; requires horseradish peroxidase (HRP). |
| Lucigenin | Chemiluminescence | Superoxide | Not explicitly stated | Minutes | High sensitivity. | Potential for redox cycling, which can artificially amplify the superoxide signal. |
| EPR with Spin Trapping | Magnetic Resonance | Superoxide and other free radicals | Detection limit of 1 nM for nitroxide | Immediate | Highly specific for different radical species, provides unambiguous identification. | Requires specialized equipment, can be technically demanding, spin traps may have limited cell permeability and stability. |
Experimental Protocols: A Step-by-Step Guide
This compound Staining for Mitochondrial HClO
This protocol is a general guideline for staining cells with this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.
-
Probe Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final working concentration (typically in the low micromolar range) in serum-free medium or an appropriate buffer.
-
Staining: Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS). Add the this compound working solution to the cells and incubate at 37°C, protected from light.
-
Washing: After incubation, wash the cells gently with a warm buffer to remove excess probe.
-
Imaging: Image the cells using a fluorescence microscope equipped for near-infrared detection. For ratiometric imaging, acquire images at the two distinct emission wavelengths of the probe.
Alternative Methodologies
-
Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Dilute the stock solution to a working concentration of 500 nM to 5 µM in a suitable buffer like HBSS with calcium and magnesium.
-
Cell Staining: Incubate adherent or suspension cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with a pre-warmed buffer.
-
Detection: Analyze the cells by fluorescence microscopy (Ex/Em: ~510/580 nm) or flow cytometry. For more specific detection of superoxide, excitation at ~396 nm is recommended.
-
Reagent Preparation: Prepare a 10 mM Amplex Red stock solution in DMSO and a 10 U/mL HRP stock solution in buffer. Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Sample Preparation: Collect extracellular medium from cell cultures or prepare isolated mitochondria.
-
Assay: Add the sample to the Amplex Red working solution. For a standard curve, use known concentrations of H₂O₂.
-
Incubation: Incubate the reaction for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader or fluorometer with excitation at ~530-560 nm and emission at ~590 nm.
-
Reagent Preparation: Prepare a stock solution of Lucigenin (e.g., 10 mM in DMSO). Dilute to a working concentration (e.g., 100 µM) in an appropriate assay buffer.
-
Cell/Mitochondria Preparation: Prepare a suspension of cells or isolated mitochondria.
-
Measurement: Place the cell/mitochondrial suspension in a luminometer tube. Inject the Lucigenin working solution to initiate the measurement.
-
Data Acquisition: Record the chemiluminescence signal over time using a luminometer.
-
Mitochondria Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.
-
Spin Trap Preparation: Prepare a stock solution of a mitochondria-targeting spin trap (e.g., Mito-DEPMPO) in an appropriate solvent.
-
Reaction Mixture: In an EPR-compatible tube, combine the isolated mitochondria, respiratory substrates (to induce ROS production), and the spin trap.
-
EPR Measurement: Place the sample in the EPR spectrometer and record the spectra immediately. The formation of the spin adduct over time is monitored.
-
Data Analysis: The intensity of the EPR signal from the spin adduct is proportional to the amount of superoxide produced.
Visualizing the Processes
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for validating this compound results.
Caption: Signaling pathway of mitochondrial HClO-induced apoptosis.
References
A Comparative Guide to Mitochondrial Hypochlorous Acid (HClO) Fluorescent Probes: Specificity and Selectivity of Mito-Rh-S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the fluorescent probe Mito-Rh-S with other commercially available or well-documented alternatives for the detection of mitochondrial hypochlorous acid (HClO). The focus is on the critical performance metrics of specificity and selectivity, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Introduction to Mitochondrial HClO Detection
Hypochlorous acid (HClO), a potent reactive oxygen species (ROS), is endogenously generated in mitochondria and plays a crucial role in various physiological and pathological processes, including immune responses and ferroptosis.[1] The development of fluorescent probes that can specifically and selectively detect HClO within the mitochondrial compartment is essential for understanding its intricate roles in cellular signaling and disease. This compound is a recently developed ratiometric, near-infrared (NIR) fluorescent probe designed for this purpose.[1][2] This guide will compare its performance against a selection of other mitochondria-targeting HClO probes.
Performance Comparison of Mitochondrial HClO Probes
The following tables summarize the key performance characteristics of this compound and selected alternative fluorescent probes for mitochondrial HClO detection.
Table 1: General Performance Characteristics
| Probe | Excitation (nm) | Emission (nm) | Emission Shift (nm) | Response Time | Detection Limit | Reference |
| This compound | ~560 | ~585 / ~700 | 115 | 2 s | Not explicitly stated | [1][2] |
| Naphthalimide-based Probe | 370 | 488 | N/A (Turn-on) | ~60 s | 2.3 x 10⁻⁷ M | |
| HD-Br-1 | Not explicitly stated | NIR | N/A (Turn-on) | Not explicitly stated | Not explicitly stated | |
| TACB | Not explicitly stated | Not explicitly stated | N/A (Turn-on) | <20 s | 9.86 x 10⁻⁸ M | |
| Cy7-NphS | NIR | NIR | N/A (Turn-on) | Fast | Not explicitly stated |
Table 2: Selectivity Profile
| Probe | High Selectivity Over |
| This compound | Various ROS and RNS (qualitative) |
| Naphthalimide-based Probe | Other ROS, RNS, and metal ions (qualitative) |
| HD-Br-1 | Not explicitly stated |
| TACB | Anions, metal ions, •OH, ¹O₂, H₂O₂ |
| Cy7-NphS | High selectivity (qualitative) |
Note: Quantitative selectivity data for this compound against a comprehensive panel of interfering species was not available in the reviewed literature. Researchers are encouraged to consult the primary publication for more details.
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of these fluorescent probes. Below are generalized protocols based on the available literature.
In Vitro Detection of HClO
This protocol describes the general steps for characterizing the probe's response to HClO in a cell-free system.
References
The Decisive Advantage: Why Ratiometric Probes Outshine Alternatives for Mitochondrial Hydrogen Sulfide Detection
For researchers, scientists, and drug development professionals navigating the intricate landscape of cellular signaling, the precise measurement of transient signaling molecules like hydrogen sulfide (H₂S) within specific organelles is paramount. While numerous fluorescent probes exist for H₂S detection, ratiometric probes targeted to mitochondria, such as Mito-BT and AcHS-2, offer a significant leap forward in accuracy and reliability compared to conventional "turn-on" probes like SF7-AM.
This guide provides an objective comparison of ratiometric versus "turn-on" fluorescent probes for mitochondrial H₂S detection, supported by experimental data, to empower researchers in selecting the optimal tool for their investigations. The inherent self-calibrating nature of ratiometric probes minimizes variability and artifacts, leading to more robust and reproducible data in complex biological systems.
The Ratiometric Advantage: Built-in Self-Calibration
For instance, differences in probe loading between cells or photobleaching during time-lapse imaging can be misinterpreted as changes in analyte concentration with a "turn-on" probe. A ratiometric probe circumvents these issues by providing a stable, ratiometric response that is directly proportional to the analyte concentration.
Comparative Performance of Mitochondrial H₂S Probes
To illustrate the performance differences, this guide compares two ratiometric probes, Mito-BT and AcHS-2 , with a widely used "turn-on" probe, SF7-AM .
| Feature | Mito-BT (Ratiometric) | AcHS-2 (Ratiometric) | SF7-AM ("Turn-on") |
| Detection Principle | Ratiometric (Dual Emission) | Ratiometric (Dual Emission) | Fluorescence "Turn-on" |
| Mitochondrial Targeting | Yes | Yes | No (requires co-localization) |
| Limit of Detection (LOD) | Not specified | 50-85 nM[2] | 500 nM[3] |
| Response Time | ~10 seconds | Not specified | ~20 minutes for 20-fold increase[3] |
| Fold Fluorescence Change | Not applicable (ratiometric) | Not applicable (ratiometric) | Up to 40-fold[3] |
| Selectivity | High for H₂S | High for H₂S over other biothiols | Good for H₂S over other reactive species |
| Key Advantage | Rapid response | Two-photon excitation capability | High fluorescence enhancement |
| Key Disadvantage | Lower reported sensitivity | Slower response compared to Mito-BT | Susceptible to artifacts from concentration and illumination changes |
Signaling Pathway and Detection Mechanism
The detection of mitochondrial H₂S by these probes relies on specific chemical reactions that trigger a change in their fluorescent properties.
Caption: General mechanism of azide-based fluorescent probes for H₂S detection.
In many ratiometric and "turn-on" probes, a non-fluorescent molecule containing an azide group is used. H₂S selectively reduces the azide to an amine, leading to the formation of a highly fluorescent product. Ratiometric probes are engineered to exhibit a shift in the emission wavelength upon this reaction, allowing for the dual-wavelength detection.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical experimental workflow for using a ratiometric probe versus a "turn-on" probe for mitochondrial H₂S imaging.
Caption: Workflow for mitochondrial H₂S imaging with ratiometric vs. "turn-on" probes.
Detailed Experimental Protocols
General Protocol for Live Cell Imaging of Mitochondrial H₂S
Materials:
-
Ratiometric (e.g., Mito-BT) or "turn-on" (e.g., SF7-AM) H₂S probe
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate filter sets
-
Live-cell imaging chamber
Procedure:
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture overnight to allow for adherence.
-
Probe Loading:
-
Prepare a stock solution of the probe in DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubate the cells for the recommended time (e.g., 30 minutes for SF7-AM) at 37°C in a CO₂ incubator.
-
-
Washing:
-
After incubation, remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unloaded probe.
-
-
Imaging:
-
Place the dish on the microscope stage equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
For Ratiometric Probes (e.g., Mito-BT): Excite the probe at the appropriate wavelength and acquire images simultaneously or sequentially at the two emission wavelengths.
-
For "Turn-on" Probes (e.g., SF7-AM): Excite the probe at its excitation maximum (e.g., ~498 nm for SF7-AM) and acquire images at its emission maximum (e.g., ~526 nm for SF7-AM).
-
-
Data Analysis:
-
Ratiometric Analysis: For each time point, generate a ratiometric image by dividing the image from the first emission wavelength by the image from the second emission wavelength on a pixel-by-pixel basis. The resulting ratio values are proportional to the H₂S concentration.
-
"Turn-on" Analysis: Measure the mean fluorescence intensity of the cells or regions of interest over time. Changes in intensity are indicative of changes in H₂S levels.
-
Note: It is crucial to perform control experiments, including cells not treated with the probe and cells treated with a known H₂S donor or inhibitor, to validate the probe's response.
Conclusion
For researchers seeking to unravel the complex roles of mitochondrial H₂S in health and disease, the choice of analytical tool is critical. Ratiometric fluorescent probes offer a demonstrably superior approach to "turn-on" probes by providing a self-calibrating measurement that is less prone to experimental artifacts. This inherent robustness translates to more reliable and quantifiable data, ultimately accelerating the pace of discovery in cellular biology and drug development. While "turn-on" probes can be useful for initial qualitative assessments, ratiometric probes are the gold standard for quantitative and rigorous investigations of mitochondrial H₂S dynamics.
References
- 1. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ratiometric two-photon fluorescent probes for mitochondrial hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Mitochondrial Hypochlorous Acid Detection
For Researchers, Scientists, and Drug Development Professionals
Hypochlorous acid (HClO), a potent reactive oxygen species (ROS), plays a critical role in the innate immune response. However, its overproduction within mitochondria is implicated in various pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. The ability to accurately quantify mitochondrial HClO is therefore crucial for understanding disease mechanisms and developing novel therapeutic strategies. This guide provides a comparative overview of the fluorescent probe Mito-Rh-S and other commercially available alternatives for the detection of mitochondrial HClO, supported by experimental data and detailed protocols.
Performance Comparison of Mitochondrial HClO Fluorescent Probes
The selection of an appropriate fluorescent probe is paramount for reliable and reproducible experimental outcomes. Key performance indicators include the detection limit, linear range, response time, and the degree of fluorescence enhancement. The following table summarizes the quantitative performance of this compound and several alternative probes.
| Probe | Detection Limit | Linear Range | Fluorescence Enhancement | Response Time | Stokes Shift (nm) | Reference |
| This compound | Not specified | Not specified | Not specified | ~2 seconds[1] | 115 nm[1] | [1] |
| Naphthalimide-based probe | 2.3 x 10⁻⁷ mol·L⁻¹[2][3] | 5.0 x 10⁻⁷ to 2.5 x 10⁻⁶ mol·L⁻¹ | 19-fold | ~60 seconds | Not specified | |
| TACB | 9.86 x 10⁻⁸ M | Not specified | Not specified | <20 seconds | Not specified | |
| Cy7-NphS | 3.69 x 10⁻³ U/mL (for MPO activity) | Not specified | "Turn-on" NIR fluorescence | Fast | Not specified | |
| PI-Py | 1.7 nM | Not specified | "Strong green emission" | Not specified | Not specified | |
| S-ClO | 53 nM | Not specified | "Turn-on" | 5 seconds | Not specified |
Mechanism of Action: A Common Pathway
The majority of fluorescent probes for HClO, including those listed above, operate on a similar principle. They typically consist of a fluorophore, a mitochondria-targeting moiety (often a triphenylphosphonium cation), and a recognition site that is selectively oxidized by HClO. In the "off" state, the fluorescence of the fluorophore is quenched. Upon reaction with HClO, the recognition site, commonly a thioether group, is oxidized to a sulfoxide. This chemical transformation disrupts the quenching mechanism, leading to a "turn-on" of fluorescence.
Caption: General mechanism of HClO-activated fluorescent probes.
Experimental Protocols
The following provides a generalized protocol for the detection of mitochondrial HClO in living cells using fluorescent probes. Specific concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Materials
-
Fluorescent probe for HClO (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest
-
Confocal microscope
Stock Solution Preparation
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Culture cells to the desired confluency in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
On the day of the experiment, prepare a working solution of the probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (typically in the low micromolar range, e.g., 5 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
(Optional) For co-localization studies, a mitochondrial tracker dye (e.g., MitoTracker Red CMXRos) can be added simultaneously with the HClO probe.
HClO Induction (Optional)
-
To induce endogenous HClO production, cells can be stimulated with an appropriate agent (e.g., lipopolysaccharide (LPS) followed by phorbol 12-myristate 13-acetate (PMA)).
-
For exogenous HClO detection, after probe incubation, the medium can be replaced with a medium containing a known concentration of HClO for a short incubation period (e.g., 30 minutes).
Imaging
-
After incubation, wash the cells three times with warm PBS to remove excess probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe.
Experimental Workflow
Caption: General experimental workflow for mitochondrial HClO imaging.
Conclusion
The development of mitochondria-targeted fluorescent probes has significantly advanced our ability to study the role of HClO in cellular physiology and pathology. This compound offers a rapid, near-infrared option for researchers. However, a variety of other probes with distinct advantages, such as lower detection limits or different emission spectra, are also available. The choice of probe should be guided by the specific experimental requirements, including the desired sensitivity, temporal resolution, and the imaging instrumentation available. The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their studies of mitochondrial HClO.
References
Comparative Guide to the Cross-Reactivity of Mito-Rh-S with other Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorescent probe Mito-Rh-S with other alternatives for the detection of mitochondrial reactive oxygen species (ROS). It includes a detailed analysis of its cross-reactivity, supported by experimental data and protocols to assist in the accurate interpretation of research findings.
Introduction to this compound
This compound is a ratiometric near-infrared (NIR) fluorescent probe designed for the detection of hypochlorous acid (HClO) within the mitochondria. Its chemical formula is C40H39ClN2O5S. This compound has garnered attention for its rapid response time and significant emission shift upon reaction with HClO, making it a valuable tool for studying the role of mitochondrial HClO in cellular processes such as ferroptosis.
Cross-Reactivity Profile of this compound and Alternatives
The specificity of a fluorescent probe is critical for the accurate measurement of a particular ROS. Cross-reactivity with other ROS can lead to false-positive signals and misinterpretation of experimental results. The following table summarizes the known cross-reactivity data for this compound and two alternative probes, HKOCl-3 and Mito-Bor, which are also used for detecting mitochondrial ROS.
| Probe | Primary Target | Superoxide (O2•−) | Hydrogen Peroxide (H2O2) | Hydroxyl Radical (•OH) | Singlet Oxygen (1O2) | Peroxynitrite (ONOO−) | Other Species |
| This compound | HClO | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| HKOCl-3 | HOCl | Negligible response[1][2] | Negligible response[1][2] | Data Not Available | Negligible response[1] | Data Not Available | Negligible response to ROO•, TBHP, •NO |
| Mito-Bor | H2O2 | Negligible response | N/A | Negligible response | Data Not Available | Negligible response | Negligible response to OCl−, NO |
Note: At the time of this publication, specific quantitative data on the cross-reactivity of this compound with a broad range of reactive oxygen species was not publicly available in the reviewed literature. The high selectivity for its target, HClO, is often qualitatively mentioned. HKOCl-3 and Mito-Bor are presented as alternatives with documented selectivity profiles.
Experimental Protocols
Accurate assessment of probe cross-reactivity is essential. Below is a generalized experimental protocol for evaluating the selectivity of a fluorescent ROS probe. This protocol is based on common methodologies described in the literature for similar probes.
Protocol: In Vitro Selectivity Assay for Fluorescent ROS Probes
1. Reagents and Instrumentation:
-
Fluorescent probe stock solution (e.g., this compound in DMSO).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Sources of various ROS/RNS (see table below).
-
Fluorometer or fluorescence plate reader.
| ROS/RNS | Generating System |
| Superoxide (O2•−) | KO2 in DMSO |
| Hydrogen Peroxide (H2O2) | Dilution of a stock H2O2 solution |
| Hydroxyl Radical (•OH) | Fenton reaction (FeSO4 + H2O2) |
| Singlet Oxygen (1O2) | NaOCl + H2O2 |
| Peroxynitrite (ONOO−) | SIN-1 or commercially available ONOO− |
| Hypochlorite (OCl−) | NaOCl solution |
2. Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS.
-
Add the probe solution to the wells of a 96-well plate or a cuvette.
-
Add the respective ROS/RNS generating system to the probe solution. A final concentration significantly higher than that of the probe is recommended to assess selectivity (e.g., 100 µM of each ROS/RNS).
-
Incubate the mixture for a specific period (e.g., 30 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.
-
Compare the fluorescence response of the probe to its primary target with its response to other ROS/RNS. A minimal increase in fluorescence in the presence of other species indicates high selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling context of mitochondrial ROS and a typical experimental workflow for assessing probe cross-reactivity.
Conclusion
References
A Comparative Guide to Mitochondrial Hypochlorous Acid Sensors: Mito-Rh-S vs. Genetically Encoded Probes
For Researchers, Scientists, and Drug Development Professionals
The detection of hypochlorous acid (HClO) within mitochondria is critical for understanding its roles in cellular signaling, immune responses, and pathologies such as ferroptosis. Researchers have two primary tools at their disposal for this task: synthetic small-molecule fluorescent probes, like Mito-Rh-S, and genetically encoded (GE) biosensors. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.
Introduction to HClO Sensors
This compound is a recently developed ratiometric, near-infrared (NIR) fluorescent probe designed to detect fluctuations of HClO levels specifically within the mitochondria.[1] As a "turn-on" chemical probe, it exhibits a significant change in its fluorescent properties upon reaction with HClO.
Genetically Encoded (GE) HClO Sensors are proteins, often derived from bacterial sensor proteins, that are engineered to produce a fluorescent signal in response to specific analytes like reactive oxygen species (ROS). These sensors can be targeted to specific cellular compartments, including mitochondria, by fusing them with localization signals. While sensors highly specific to HClO are emerging, the field has been dominated by H₂O₂ sensors like the HyPer family, which serve as a well-characterized example of GE ROS sensor technology.[2][3][4]
Performance Comparison
The choice between a chemical probe and a genetically encoded sensor depends on the specific requirements of the experiment, such as the need for acute versus long-term measurements, the desired temporal resolution, and the cellular model system.
| Feature | This compound (Chemical Probe) | Genetically Encoded HClO/ROS Sensors (e.g., HyPer family) |
| Analyte | Hypochlorous Acid (HClO) | Primarily H₂O₂; specificity for HClO can be lower. |
| Mechanism | Irreversible chemical reaction with HClO causing a ratiometric shift.[1] | Reversible conformational change of a sensor protein domain upon oxidation. |
| Response Time | Ultrafast (e.g., ~2 seconds for this compound). | Slower, ranging from seconds to minutes for a full response cycle. |
| Sensitivity (LOD) | High (nanomolar range, e.g., 1.3 nM - 94.7 nM for similar probes). | Generally lower sensitivity compared to the best chemical probes. |
| Localization | Mitochondria-targeted via cationic groups (e.g., TPP). | Genetically targeted to mitochondria (or other organelles). |
| Selectivity | High selectivity for HClO over other ROS. | Can exhibit cross-reactivity with other ROS and is sensitive to pH changes. |
| Mode of Delivery | Incubation of live cells with the probe. | Transfection or transduction of cells with a plasmid encoding the sensor. |
| Temporal Dynamics | Ideal for acute, real-time measurements of rapid HClO bursts. | Suitable for long-term monitoring of redox dynamics and signaling events. |
| Reversibility | Typically irreversible. | Reversible, allowing for the tracking of both increases and decreases in analyte levels. |
| Invasiveness | Minimally invasive, but potential for cytotoxicity at high concentrations. | Requires genetic modification of cells; can potentially affect cell physiology. |
Signaling Pathway and Experimental Workflows
HClO Production in Mitochondria
Hypochlorous acid is a potent oxidant produced in mitochondria during the innate immune response and under certain pathological conditions. Its production is primarily catalyzed by the enzyme myeloperoxidase (MPO), which uses hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻).
Experimental Workflow Comparison
The experimental workflows for using chemical probes and genetically encoded sensors differ significantly, primarily in the method of sensor introduction and the timeline of the experiment.
Experimental Protocols
Protocol 1: Using this compound for Mitochondrial HClO Detection
This protocol is a generalized procedure for using a mitochondria-targeting chemical probe. Concentrations and incubation times should be optimized for the specific cell type and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Live cells seeded on a glass-bottom dish suitable for microscopy.
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) or other suitable buffer (e.g., Tyrode's buffer).
-
Fluorescence microscope with appropriate filter sets for near-infrared ratiometric imaging.
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish and allow them to adhere and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound (e.g., 1-10 µM) in pre-warmed complete medium.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS or medium to remove any excess, non-localized probe.
-
Stimulation and Imaging:
-
Add fresh, pre-warmed medium or buffer to the cells.
-
Mount the dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
Acquire baseline fluorescence images.
-
Add the stimulus of interest (e.g., an inducer of ferroptosis or an external source of HClO).
-
Begin time-lapse imaging immediately to capture the rapid response of the probe. Acquire images in both channels for ratiometric analysis.
-
Protocol 2: Using a Genetically Encoded Sensor for Mitochondrial HClO/ROS Detection
This protocol outlines the general steps for using a plasmid-based genetically encoded biosensor.
Materials:
-
Plasmid DNA encoding the mitochondria-targeted biosensor (e.g., pC1-HyPer).
-
Live cells seeded in a culture dish.
-
Transfection reagent (e.g., Lipofectamine) or viral vectors.
-
Complete cell culture medium.
-
Fluorescence microscope equipped for ratiometric imaging (e.g., with 405 nm and 488 nm excitation capabilities for HyPer-type sensors).
Procedure:
-
Transfection/Transduction:
-
On the day before transfection, seed cells so they will be at 70-90% confluency at the time of transfection.
-
Transfect the cells with the biosensor plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Protein Expression: Incubate the cells for 24-48 hours post-transfection to allow for sufficient expression and correct folding and localization of the biosensor protein.
-
Cell Plating for Imaging: After the expression period, re-plate the transfected cells onto a glass-bottom dish suitable for live-cell imaging. Allow them to adhere.
-
Stimulation and Imaging:
-
Replace the culture medium with an appropriate imaging buffer.
-
Mount the dish on the microscope stage.
-
Acquire baseline ratiometric images.
-
Add the stimulus and begin time-lapse imaging. As these sensors are often reversible, both the onset and recovery from the stimulus can be monitored over an extended period.
-
Conclusion: Making the Right Choice
This compound and similar chemical probes are exceptionally well-suited for experiments requiring high temporal resolution to capture rapid, transient bursts of mitochondrial HClO. Their high sensitivity and selectivity make them powerful tools for studying acute events like the immediate cellular response to toxins or pathogens.
Genetically encoded sensors , on the other hand, are the preferred choice for long-term studies of cellular redox signaling. Their key advantage is reversibility and stable expression, which allows for monitoring both the rise and fall of ROS levels over hours or even days in response to genetic perturbations, drug treatments, or changes in the cellular environment. However, researchers must be mindful of potential pH sensitivity and cross-reactivity with other ROS.
Ultimately, the optimal sensor depends on the biological question being asked. For capturing the precise moment of HClO generation in a dynamic process, a chemical probe like this compound is superior. For understanding the broader role of mitochondrial ROS in complex, long-term signaling pathways, a genetically encoded biosensor is the more powerful tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ultra-fast genetically encoded sensor for precise real-time monitoring of physiological and pathophysiological peroxide dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response properties of the genetically encoded optical H2O2 sensor HyPer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HyPer-3: a genetically encoded H(2)O(2) probe with improved performance for ratiometric and fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of Mitochondrial Hypochlorous Acid Detection: A Comparative Guide to Fluorescent Probes
For researchers, scientists, and drug development professionals investigating the intricate roles of mitochondrial reactive oxygen species (ROS), the accurate detection of hypochlorous acid (HClO) presents a significant challenge. This guide provides a critical comparison of the fluorescent probe Mito-Rh-S with other available alternatives, offering a comprehensive overview of their performance characteristics, limitations, and the experimental protocols necessary for their effective implementation.
Hypochlorous acid, a potent oxidizing and chlorinating agent, is increasingly recognized for its involvement in a myriad of physiological and pathological processes, including immune responses, cellular signaling, and ferroptosis. The ability to precisely measure HClO levels within the mitochondria, a primary site of its production, is crucial for unraveling its complex biological functions. This compound has emerged as a tool for this purpose; however, a thorough understanding of its limitations is paramount for the rigorous interpretation of experimental data.
Unveiling the Performance Landscape: this compound in Focus
This compound is a ratiometric, near-infrared (NIR) fluorescent probe designed for the detection of mitochondrial HClO. It boasts a rapid response time of approximately 2 seconds and a significant emission shift of 115 nm, which are advantageous for live-cell imaging. Despite these strengths, a comprehensive evaluation of its performance in comparison to other probes is essential. A key limitation in the currently available information is the lack of specific quantitative data regarding its quantum yield and photostability, which are critical parameters for assessing the sensitivity and robustness of a fluorescent probe.
A Comparative Analysis of Mitochondrial HClO Probes
To provide a clearer perspective, the following table summarizes the performance characteristics of this compound alongside several alternative probes. This data has been compiled from various research publications.
| Probe | Type | Excitation (nm) | Emission (nm) | Response Time | Detection Limit | Stokes Shift (nm) | Key Features | Potential Limitations |
| This compound | Ratiometric, NIR | ~650 | ~575 / 690 | ~2 s | Not specified | 115 | Fast response, Ratiometric | Photostability and quantum yield not specified |
| Naphthalimide-based Probe | Turn-on | 370 | 488 | ~60 s | 230 nM | 118 | High selectivity over other ROS/RNS, Wide pH range (2.0-11.0) | Slower response time compared to this compound |
| TACB | Turn-on | Not specified | Not specified | <20 s | 98.6 nM | Not specified | High sensitivity and selectivity | Limited information on photophysical properties |
| YM-P | Ratiometric | Not specified | Not specified | Not specified | 35 nM | 210 | Covalent mitochondrial labeling, Large Stokes shift | Limited data on response time and selectivity |
| HD-Br-1 | Turn-on, NIR | Not specified | Not specified | Not specified | Not specified | Not specified | Suitable for super-resolution imaging | Lack of detailed performance metrics |
| BBD | Turn-on | Not specified | Not specified | ~5 s | Not specified | Not specified | Ultra-fast response | Limited quantitative data available |
| RosPO(OH)2 | Turn-off | Not specified | Not specified | Not specified | 52 nM | Not specified | High selectivity, Also senses pH | Quenched fluorescence upon detection |
Delving into the Mechanisms: Signaling Pathways and Experimental Design
To effectively utilize these probes, a foundational understanding of the underlying biological processes and experimental workflows is crucial.
Mitochondrial Production of Hypochlorous Acid
The generation of HClO in mitochondria is a complex process primarily initiated by the enzyme myeloperoxidase (MPO), which catalyzes the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). This pathway is a key component of the innate immune response but can also contribute to oxidative stress and cellular damage when dysregulated.
Caption: Mitochondrial HClO Production Pathway.
A Generalized Workflow for Probe Comparison
The objective comparison of fluorescent probes necessitates a standardized experimental workflow. This ensures that observed differences in performance are attributable to the probes themselves and not to variations in experimental conditions.
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of Mito-Rh-S
This guide provides essential safety and logistical information for the proper handling and disposal of Mito-Rh-S waste to ensure the safety of laboratory personnel and environmental protection.
Pre-Disposal Safety and Handling
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Always wash hands thoroughly after handling.
-
Body Protection: Wear a lab coat or an impervious apron to prevent skin contact.
-
Respiratory Protection: If handling the solid powder or creating aerosols, use an approved/certified respirator or work within a certified chemical fume hood.
General Handling Precautions:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Prevent the release of the chemical into the environment. Do not let the product enter drains.
Waste Segregation and Containerization
Proper segregation is the first critical step in waste disposal. All waste streams contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated gloves, wipes, and other disposable lab supplies.
-
Procedure: Collect in a dedicated, leak-proof container with a secure lid. The container must be clearly labeled as "Hazardous Waste" and list "this compound" as a component.
-
-
Liquid Waste: This includes stock solutions, working solutions, and any rinsate from cleaning contaminated glassware.
-
Procedure:
-
Segregate aqueous solutions from organic solvent solutions. Never mix incompatible waste streams.
-
Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., glass bottle for solvents).
-
Keep the container tightly closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the solvent system used (e.g., "this compound in DMSO").
-
-
-
Contaminated Sharps: This includes needles, syringes, Pasteur pipettes, broken glass, and pipette tips contaminated with this compound.
-
Procedure:
-
Place all sharps directly into a rigid, puncture-resistant sharps container labeled with the biohazard symbol and as "Hazardous Chemical Waste."
-
List the chemical contaminants ("this compound") on the container's label.
-
Do not recap, bend, or break needles.
-
Seal the container when it is no more than three-quarters full.
-
-
Storage of Chemical Waste
All generated this compound waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.
-
SAA Requirements:
-
The area must be clearly marked with a sign.
-
Liquid waste containers must be stored in secondary containment trays to prevent spills.
-
Incompatible wastes must not be stored in the same secondary containment.
-
Waste containers must be kept closed at all times unless waste is being added.
-
The following table summarizes key quantitative limits for waste accumulation as per general guidelines.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | |
| Maximum Acutely Toxic Waste Volume | 1 quart per Satellite Accumulation Area | |
| Maximum Storage Time (Full Container) | 3 days in the SAA before removal | |
| Sharps Container Fill Level | Do not fill past the indicated line (approx. ¾ full) | |
| Liquid Waste Bleach Disinfection | 10-20% final bleach concentration for 30 minutes (for bio-contaminated liquids only, not for chemical inactivation of this compound) |
Final Disposal Procedure
-
Labeling: Ensure all waste containers are accurately and fully labeled. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the date the container was first used for accumulation.
-
Request Pickup: Once a waste container is full, seal it securely. Complete and submit a hazardous waste pickup request form to your institution's EHS or Environmental Management Program (EMP).
-
Documentation: Maintain a log of the hazardous waste generated and disposed of, as required by your institution.
Prohibited Disposal Methods:
-
DO NOT pour this compound solutions down the sink.
-
DO NOT dispose of solid this compound waste in the regular trash.
-
DO NOT attempt to neutralize or chemically treat this compound waste unless you have a validated and approved protocol from your EHS office.
Visual Guide: this compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.
Caption: Decision workflow for segregating and handling this compound chemical waste.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Mito-Rh-S
Researchers working with novel fluorescent probes like Mito-Rh-S require clear and immediate safety guidance to ensure a secure laboratory environment. This document provides essential information on the personal protective equipment (PPE), handling procedures, and disposal of this compound, a ratiometric near-infrared fluorescent probe used to detect mitochondrial HClO levels.[1] Adherence to these protocols is critical for minimizing exposure risks and maintaining experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential chemical exposure. The following table summarizes the required and recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Recommended Additional PPE |
| Handling solid this compound (e.g., weighing, preparing stock solutions) | - Chemical splash goggles[2][3] - Nitrile gloves[3] - Laboratory coat[2] - Closed-toe shoes and long pants | - Face shield for splash hazard - Disposable sleeve covers |
| Working with dilute this compound solutions (e.g., cell staining) | - Safety glasses with side shields - Nitrile gloves - Laboratory coat | - Chemical splash goggles if splash risk is present |
| Disposal of this compound waste | - Chemical splash goggles - Nitrile gloves (consider double gloving) - Laboratory coat | - Face shield - Chemical-resistant apron |
II. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize risks and streamline your experimental workflow. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at room temperature in a dry, dark place.
B. Preparation of Stock Solution:
-
Don all required PPE as outlined in the table above.
-
Work within a certified chemical fume hood.
-
Carefully weigh the required amount of solid this compound.
-
Add the appropriate solvent (e.g., DMSO) to the solid to create a concentrated stock solution.
-
Cap the vial securely and vortex to ensure complete dissolution.
-
Label the stock solution clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution as recommended by the manufacturer.
C. Cell Staining Protocol (General Guidance):
Rhodamine-based dyes are widely used for mitochondrial staining due to their ability to accumulate in active mitochondria.
-
Culture cells to the desired confluence in appropriate well plates or dishes.
-
Prepare the working solution of this compound by diluting the stock solution in a suitable buffer or cell culture medium to the final desired concentration.
-
Remove the culture medium from the cells.
-
Wash the cells with a warm buffer (e.g., PBS).
-
Add the this compound working solution to the cells and incubate for the time specified in your experimental protocol. Protect from light during incubation.
-
Remove the staining solution.
-
Wash the cells with a warm buffer.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
D. Spill Management:
In the event of a spill, immediate and appropriate action is necessary.
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should handle the cleanup.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Dispose of unused or expired solid this compound as hazardous chemical waste.
-
Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions, working solutions, and supernatant from cell staining, in a clearly labeled, sealed hazardous waste container.
-
Do not pour this compound solutions down the drain.
-
-
Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name ("this compound").
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS office.
-
IV. Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
